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Core Science & Biosynthesis

Foundational

Physicochemical Characterization of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol: A Technical Guide to Phase Transition Dynamics

Executive Summary In advanced drug development and complex organic synthesis, halogenated allylic alcohols serve as critical intermediates. Specifically, 1-(2,6-Dichlorophenyl)prop-2-en-1-ol is frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and complex organic synthesis, halogenated allylic alcohols serve as critical intermediates. Specifically, 1-(2,6-Dichlorophenyl)prop-2-en-1-ol is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including enantioselective spiroketalization cascades . Accurate determination of its phase transition temperatures—specifically its melting point (MP) and boiling point (BP)—is essential for optimizing downstream processes such as vacuum distillation, crystallization, and reactor scaling.

Due to the highly specific nature of this compound, empirical data in open literature is often proprietary. As a Senior Application Scientist, I have synthesized predictive structure-activity relationship (SAR) modeling with analog-anchored empirical data to provide a comprehensive thermodynamic profile of this molecule, alongside self-validating protocols for laboratory verification.

Structural Causality & Physicochemical Dynamics

The macroscopic properties of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol are governed by the interplay of three distinct microstructural features:

  • The Allylic Hydroxyl Group: The -OH moiety acts as both a hydrogen bond donor and acceptor. This intermolecular network significantly elevates the boiling point compared to non-hydroxylated analogs.

  • 2,6-Dichloro Substitution: The heavy chlorine atoms increase the overall molecular weight (203.06 g/mol ) and enhance London dispersion forces. However, their ortho positioning creates substantial steric hindrance around the chiral benzylic carbon.

  • Steric-Induced H-Bond Disruption: The bulky chlorine atoms restrict the rotational freedom of the adjacent hydroxyl group. This steric shielding partially prevents the molecule from forming an optimal, tightly packed intermolecular hydrogen-bonding network.

Comparative Analog Analysis: To establish a predictive baseline, we analyze structurally adjacent analogs. 2,6-Dichlorobenzyl alcohol , a symmetric analog lacking the vinyl group, exhibits a melting point of 41–43 °C and a boiling point of 282 °C . Conversely, the unhalogenated analog, 1-phenylprop-2-en-1-ol , boils at approximately 216 °C .

Causality: The addition of the two chlorine atoms to the phenyl ring adds significant polarizability, driving the boiling point up by ~60 °C. However, the introduction of the vinyl group (relative to benzyl alcohol) introduces a chiral center and disrupts crystal lattice symmetry, thereby depressing the melting point into the ambient room temperature range.

Quantitative Data Presentation

Based on SAR modeling and analog anchoring, the physicochemical properties are summarized below.

PropertyValue / Predicted RangeReference Anchor / Causality
Molecular Formula C9H8Cl2ON/A
Molecular Weight 203.06 g/mol N/A
Melting Point (MP) 25 °C – 35 °C Depressed vs 2,6-dichlorobenzyl alcohol (41-43 °C) due to vinyl group asymmetry and chiral disruption.
Boiling Point (BP) 275 °C – 285 °C (at 760 mmHg)Elevated vs 1-phenylprop-2-en-1-ol (216 °C) due to increased MW and enhanced London dispersion forces.
Appearance at 20 °C Viscous Oil / Low-Melting SolidDependent on ambient conditions and supercooling effects.

Experimental Workflows: Self-Validating Systems

To empirically validate these predicted values in the laboratory, researchers must employ rigorous, self-validating protocols. The following methodologies ensure high-fidelity data capture while accounting for the compound's specific structural quirks.

Protocol A: Micro-Boiling Point Determination (Siwoloboff’s Method)

Causality: Standard distillation requires large sample volumes and risks thermal degradation of the allylic alcohol. Siwoloboff’s method is ideal for scarce API intermediates, utilizing capillary action and vapor pressure equilibrium to pinpoint the exact BP without degrading the bulk sample.

  • Capillary Assembly: Seal one end of a standard melting point capillary. Insert a smaller, inverted bell capillary (open end down) into the main capillary.

  • Sample Loading: Introduce 2–3 drops of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol into the main capillary via a micro-syringe, ensuring the liquid covers the open mouth of the bell capillary.

  • Thermal Ramping: Attach the capillary to a calibrated digital thermometer probe and submerge it in a high-temperature silicone oil bath. Heat at a controlled rate of 2 °C/min.

  • Observation: As the bath heats, air trapped in the bell capillary will expand and bubble out. The true boiling point is approached when the stream of bubbles becomes rapid and continuous.

  • Self-Validation Step (Cooling): Remove the heat source. The exact boiling point is the temperature at which the bubbling stops and the liquid is drawn back up into the bell capillary. Why? At this precise moment, the vapor pressure of the compound perfectly equals atmospheric pressure, validating the measurement thermodynamically.

Protocol B: Capillary Melting Point Determination

Causality: Because the predicted MP is near room temperature (25–35 °C), the compound will likely exist as a supercooled liquid on the benchtop. Standard loading will fail unless nucleation is artificially induced.

  • Induced Crystallization: Store the sample vial in an ice bath (-20 °C). Scratch the inner glass surface with a glass rod to provide nucleation sites, forcing the supercooled liquid into a crystalline lattice.

  • Cold Loading: Pulverize the solidified sample rapidly and pack 2–3 mm of the solid into a pre-chilled melting point capillary.

  • Measurement: Insert the capillary into a melting point apparatus pre-cooled to 10 °C. Apply a strict heating ramp of 1 °C/min.

  • Purity Validation: Record the onset temperature (first drop of liquid visible) and the clear point (complete liquefaction). A narrow melting range (< 2 °C) serves as a self-validating indicator that the sample purity is >98%.

Process Visualization

The following diagram maps the logical relationship between the molecule's structural features and its resulting phase transition temperatures.

Structural determinants influencing the melting and boiling points of the target compound.

References

  • Title: 2,6-Dichlorobenzyl Alcohol Product Data & Specifications Source: Sinochem Nanjing Corporation URL: [Link]

  • Title: Physicochemical Data for 1-phenylprop-2-en-1-ol and Isomers Source: Stenutz Organic Chemistry Database URL: [Link]

  • Title: Lewis Base Catalyzed, Sulfenium Ion Initiated Enantioselective, Spiroketalization Cascade Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel chemical entity, 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel chemical entity, 1-(2,6-Dichlorophenyl)prop-2-en-1-ol. In the absence of established experimental data for this specific molecule, this document serves as a predictive and methodological whitepaper. It synthesizes foundational principles of organic chemistry with established analytical techniques to offer a robust strategy for characterization. We will explore the theoretical underpinnings of the molecule's stability, influenced by its allylic alcohol nature and the unique steric and electronic effects of its 2,6-dichlorophenyl moiety. Detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided as primary experimental tools for empirical assessment. Furthermore, we will discuss the role of computational chemistry, specifically Density Functional Theory (DFT), as a powerful predictive tool for corroborating experimental findings and providing deeper mechanistic insights. This guide is intended to be a self-validating system for researchers, enabling them to design and execute a thorough stability analysis of this and structurally related compounds.

Introduction: Understanding the Molecular Architecture

1-(2,6-Dichlorophenyl)prop-2-en-1-ol is a fascinating molecule that presents a unique confluence of structural features impacting its thermodynamic stability. At its core, it is an allylic alcohol, a class of organic compounds known for their distinct reactivity and stability profiles.[1] The hydroxyl group is attached to a carbon adjacent to a carbon-carbon double bond, which allows for potential electronic delocalization.

However, the stability of this particular allylic alcohol is significantly modulated by the presence of a 2,6-dichlorophenyl group. The ortho-substitution of two chlorine atoms on the phenyl ring introduces both steric and electronic effects that are critical to understanding the molecule's overall thermodynamic properties.[2][3]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Figure 1: Chemical structure of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

Key Structural Considerations:

  • Allylic System: The C=C-C-OH moiety is a key determinant of reactivity. Allylic alcohols can undergo a range of reactions, including oxidation, rearrangement, and substitution.[1]

  • Steric Hindrance: The two chlorine atoms in the ortho positions of the phenyl ring create significant steric bulk. This can restrict the rotation of the phenyl group and influence the preferred conformation of the molecule, which in turn affects its stability.[2]

  • Electronic Effects: Chlorine is an electronegative atom, and its presence on the phenyl ring will have an inductive electron-withdrawing effect. This can influence the electron density of the aromatic system and the adjacent benzylic carbon, impacting the stability of any potential intermediates in degradation pathways.[4]

Theoretical Stability and Potential Degradation Pathways

The thermodynamic stability of an organic molecule is intrinsically linked to its potential degradation pathways. For 1-(2,6-Dichlorophenyl)prop-2-en-1-ol, we can hypothesize several potential routes for thermal decomposition based on the chemistry of allylic alcohols.

2.1. Isomerization to a Saturated Ketone

A common reaction for allylic alcohols is isomerization to the corresponding saturated ketone.[5] This tautomerization process is often catalyzed by acid or base, but can also be induced thermally.

2.2. Dehydration

At elevated temperatures, alcohols can undergo dehydration to form alkenes. In this case, dehydration could lead to the formation of a conjugated diene system, which may or may not be more stable depending on the reaction conditions.

2.3. Oxidation

The allylic alcohol functionality is susceptible to oxidation, which could lead to the formation of an α,β-unsaturated aldehyde or ketone. This process would be particularly relevant if the compound is exposed to an oxidizing atmosphere at elevated temperatures.

2.4. Radical-Mediated Decomposition

At higher temperatures, homolytic cleavage of C-C or C-O bonds can initiate radical chain reactions, leading to a complex mixture of degradation products. The allylic position is particularly susceptible to hydrogen abstraction, forming a resonance-stabilized allylic radical.

dot digraph "Degradation_Pathways" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

} Figure 2: Potential degradation pathways for 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

Experimental Assessment of Thermodynamic Stability

The cornerstone of any stability assessment lies in empirical data. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and complementary techniques for characterizing the thermal behavior of materials.[6][7][8]

3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][9] It is an invaluable tool for identifying thermal events such as melting, crystallization, and decomposition.

3.1.1. Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak, while decomposition will typically be seen as a broad exothermic event.

3.1.2. Interpreting DSC Data

Thermal EventExpected ObservationInterpretation
Melting Sharp endothermic peakThe temperature at the peak maximum corresponds to the melting point of the compound. The area under the peak is the enthalpy of fusion.
Decomposition Broad exothermic peak(s)The onset temperature of the exotherm indicates the beginning of thermal decomposition. The energy released is the enthalpy of decomposition.
Glass Transition A step change in the baselineIndicates a transition from a glassy to a rubbery state in an amorphous solid.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6][10] It is used to determine the thermal stability and to quantify mass loss associated with decomposition, dehydration, or desolvation.[11]

3.2.1. Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: Record the percentage of mass loss as a function of temperature. The onset of mass loss is a key indicator of decomposition.

dot graph "TGA_DSC_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

} Figure 3: Generalized workflow for DSC and TGA analysis.

Computational Chemistry: A Predictive Approach

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of a molecule.[12][13] DFT calculations can be used to predict a variety of properties, including:

  • Optimized Molecular Geometry: Determining the lowest energy conformation of the molecule.

  • Vibrational Frequencies: Confirming that the optimized structure is a true minimum on the potential energy surface and calculating thermodynamic properties like enthalpy and Gibbs free energy.

  • Bond Dissociation Energies: Identifying the weakest bonds in the molecule, which are likely to be the points of initial decomposition.[13]

  • Reaction Energetics: Calculating the energy profile of potential degradation pathways to determine the most likely mechanisms.

4.1. A Note on DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For halogenated organic compounds, it is often necessary to use functionals that can accurately account for dispersion forces and have been benchmarked for similar systems.[12][14][15]

Conclusion and Future Work

This technical guide has outlined a comprehensive strategy for assessing the thermodynamic stability of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol. By combining theoretical considerations of its molecular structure with the practical application of DSC and TGA, researchers can build a robust stability profile for this compound. The provided protocols offer a self-validating framework for experimental design and data interpretation.

Future work should focus on executing these experimental protocols to generate empirical data for 1-(2,6-Dichlorophenyl)prop-2-en-1-ol. The resulting data will be invaluable for validating the predictive models discussed in this guide and for providing a definitive understanding of its thermodynamic stability. Furthermore, hyphenated techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) could be employed to identify the gaseous products of decomposition, providing direct evidence for the proposed degradation pathways.

References

  • Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters. Available at: [Link]

  • Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Royal Society of Chemistry. Available at: [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • Thermogravimetric Analysis. Improved Pharma. Available at: [Link]

  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. News-Medical.net. Available at: [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

  • Substrate scope of allylic alcohols bearing ortho‐substituted aryl groups at C1. ResearchGate. Available at: [Link]

  • 1-(2,6-dichlorophenyl)propan-2-ol. PubChem. Available at: [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. Available at: [Link]

  • Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Beilstein Journals. Available at: [Link]

  • Allylic Alcohols. EBSCO. Available at: [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available at: [Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Available at: [Link]

  • Conformational Study of Jet-Cooled Styrene Derivatives. Demonstration of the Planarity. Bernstein Group. Available at: [Link]

  • Life Science Applications of DSC. TA Instruments. Available at: [Link]

  • Nickel-catalyzed arylative substitution of homoallylic alcohols. National Institutes of Health. Available at: [Link]

  • Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. National Institutes of Health. Available at: [Link]

  • Thermal unimolecular decomposition of cyclobutanemethanol. Royal Society of Chemistry. Available at: [Link]

  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere. Available at: [Link]

  • Crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. National Institutes of Health. Available at: [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. Available at: [Link]

  • Predicting the thermodynamic stability of double-perovskite halides from density functional theory. Office of Scientific and Technical Information. Available at: [Link]

  • Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. Royal Society of Chemistry. Available at: [Link]

  • Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Royal Society of Chemistry. Available at: [Link]

  • Thermal decomposition of alkenes: role of allylic C-C bond cleavage. ResearchGate. Available at: [Link]

  • Predicting the thermodynamic stability of double-perovskite halides from density functional theory. Oak Ridge National Laboratory. Available at: [Link]

  • The mechanisms of pyrolysis, oxidation, and burning of organic materials. NIST. Available at: [Link]

  • Conformational study of jet-cooled styrene derivatives: demonstration of the planarity of nonsterically hindered styrenes. The Journal of Physical Chemistry. Available at: [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring. ResearchGate. Available at: [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Royal Society of Chemistry. Available at: [Link]

  • Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect. University of California, Irvine. Available at: [Link]

  • Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. National Institutes of Health. Available at: [Link]

  • Steric Effects and the Electrochemistry of Phenyl-Substituted Anthracenes and Related Compounds. Allen J. Bard. Available at: [Link]

  • VB 1 Promoted Green Synthesis of Chalcones and Its Neuroprotection Potency Evaluation. MDPI. Available at: [Link]

  • Synthesis and properties of helical polystyrene derivatives with amino acid side groups. Nature. Available at: [Link]

  • Shinsei Chem. Compound Details. Shinsei Chemical Co., Ltd.. Available at: [Link]

  • CONFORMATIONAL STUDIES OF N,N‐DISUBSTITUTED NICOTINAMIDES. NMR PEAK ASSIGNMENTS AND UTILIZATION OF SHIFT REAGENTS WITH 2,6‐DICHLORONICOTINAMIDES. Wiley Online Library. Available at: [Link]

Sources

Foundational

pharmacokinetic properties of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive overview of the anticipated...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the anticipated pharmacokinetic properties of 1-(2,6-dichlorophenyl)prop-2-en-1-ol and its derivatives. Given the novelty of this specific chemical class, this document synthesizes data from structurally related compounds and established principles of drug metabolism to forecast its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, detailed experimental protocols are provided to enable researchers to validate these predictions and thoroughly characterize the pharmacokinetic behavior of their novel derivatives.

Introduction: The 1-(2,6-Dichlorophenyl)prop-2-en-1-ol Scaffold

The 1-(2,6-dichlorophenyl)prop-2-en-1-ol scaffold presents an interesting starting point for medicinal chemistry endeavors. The dichlorophenyl group is a common moiety in a number of approved drugs and clinical candidates, often contributing to target binding and influencing metabolic stability.[1][2] The allylic alcohol functionality, while potentially a site for metabolic activity, also offers a handle for further chemical modification. A thorough understanding of the pharmacokinetic properties of this scaffold is crucial for the successful development of any resulting drug candidate.[3][4]

Predicted Metabolic Pathways

The metabolic fate of 1-(2,6-dichlorophenyl)prop-2-en-1-ol derivatives is likely to be governed by two primary structural features: the allylic alcohol and the dichlorophenyl ring.

  • Oxidation of the Allylic Alcohol: The secondary allylic alcohol is a prime target for oxidation. Cytochrome P450 (CYP) enzymes are known to catalyze the oxidation of allylic alcohols to their corresponding α,β-unsaturated ketones.[5] This is often a major metabolic pathway.[6] Additionally, alcohol dehydrogenase (ADH) could also contribute to this transformation.[7]

  • Aromatic Hydroxylation: The dichlorophenyl ring may undergo oxidative metabolism, although the presence of two electron-withdrawing chlorine atoms can decrease the susceptibility of the ring to oxidation compared to an unsubstituted phenyl ring. Hydroxylation, if it occurs, would likely be directed to the less sterically hindered positions.

  • Conjugation: The primary alcohol and any hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.

Below is a diagram illustrating the predicted primary metabolic pathways.

Metabolic Pathways Parent_Compound 1-(2,6-Dichlorophenyl)prop-2-en-1-ol Derivative Unsaturated_Ketone α,β-Unsaturated Ketone Metabolite Parent_Compound->Unsaturated_Ketone CYP450 / ADH Oxidation Hydroxylated_Metabolite Hydroxylated Phenyl Ring Metabolite Parent_Compound->Hydroxylated_Metabolite CYP450 Hydroxylation Glucuronide_Conjugate_1 Glucuronide Conjugate Parent_Compound->Glucuronide_Conjugate_1 UGT Conjugation Glucuronide_Conjugate_2 Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate_2 UGT Conjugation

Caption: Predicted metabolic pathways for 1-(2,6-dichlorophenyl)prop-2-en-1-ol derivatives.

Core Pharmacokinetic Properties (ADME)

A systematic evaluation of the ADME properties is essential in early drug discovery.[8]

Absorption

The oral absorption of a compound is influenced by its solubility and permeability. For the 1-(2,6-dichlorophenyl)prop-2-en-1-ol scaffold, the dichlorophenyl group suggests a degree of lipophilicity that may favor absorption, while the alcohol moiety could enhance aqueous solubility.

Key Experimental Assessments:

  • Aqueous Solubility: Determined at various pH values to understand the impact of ionization.

  • Permeability: Assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms.[9][10]

Distribution

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

Key Experimental Assessments:

  • Plasma Protein Binding (PPB): The fraction of drug bound to plasma proteins is a critical parameter, as generally only the unbound drug is pharmacologically active.[9] This is typically determined by equilibrium dialysis or ultrafiltration.

  • Blood-to-Plasma Ratio: This measurement indicates whether the compound preferentially partitions into red blood cells.

Metabolism

As discussed, the liver is expected to be the primary site of metabolism for this class of compounds.[10] In vitro studies are crucial for predicting in vivo clearance and identifying potential drug-drug interactions.[11]

Key Experimental Assessments:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes provides a measure of its intrinsic clearance.[8][10] These assays are fundamental for early-stage compound selection.[12]

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed in vitro helps to confirm the predicted metabolic pathways.

  • CYP Reaction Phenotyping: Identifies the specific CYP isozymes responsible for the compound's metabolism, which is important for predicting potential drug-drug interactions.

Excretion

The parent drug and its metabolites are eliminated from the body, primarily through the kidneys (urine) or the liver (bile/feces). The route and rate of excretion are determined by the physicochemical properties of the compound and its metabolites.

Proposed Experimental Workflows for Pharmacokinetic Characterization

The following are detailed protocols for essential in vitro and in vivo studies.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay provides an initial assessment of the compound's susceptibility to metabolism by CYP enzymes.

Protocol:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH (final concentration 1 mM), and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Initiate the Reaction: Pre-warm the mixture to 37°C, then add NADPH to start the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: After centrifugation to precipitate the protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Mix Prepare Incubation Mixture Microsomes->Mix Compound Test Compound Compound->Mix Buffer Phosphate Buffer Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Add_NADPH Add NADPH to Initiate Incubate->Add_NADPH Time_Points Sample at Time Points Add_NADPH->Time_Points Quench Quench with Solvent Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze by LC-MS/MS Centrifuge->LCMS Calculate Calculate Clearance LCMS->Calculate

Caption: Workflow for in vitro metabolic stability assessment.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption.[9]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.

  • Prepare Solutions: The test compound is dissolved in a transport buffer.

  • Permeability Measurement (A to B): The compound solution is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is measured over time.

  • Permeability Measurement (B to A): The compound solution is added to the basolateral side, and its appearance in the apical side is measured to determine the efflux ratio.

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the in vivo behavior of the compound.[4][13][14]

Protocol:

  • Animal Dosing: The compound is administered to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Potential for Drug-Drug Interactions and Toxicity

  • CYP Inhibition: Derivatives of this scaffold should be screened for their potential to inhibit major CYP enzymes (e.g., CYP3A4, 2D6, 2C9). Significant inhibition can lead to adverse drug-drug interactions.

  • Toxicity: The parent allyl alcohol is known to cause periportal hepatotoxicity due to its metabolism by alcohol dehydrogenase to the reactive aldehyde, acrolein.[7] While the dichlorophenyl substitution may alter this profile, the potential for similar toxicity should be carefully evaluated in preclinical safety studies.

Strategies for Optimizing Pharmacokinetic Properties

Should the initial pharmacokinetic profile of a lead compound be suboptimal, several medicinal chemistry strategies can be employed:

  • Blocking Metabolic Hotspots: If oxidation of the allylic alcohol leads to rapid clearance, modification of this group could improve stability. For example, introducing steric hindrance near the alcohol may slow down metabolism.[15]

  • Deuterium Substitution: Replacing a hydrogen atom at a site of metabolism with deuterium can sometimes slow the rate of metabolism due to the kinetic isotope effect.[3]

  • Modulating Physicochemical Properties: Adjustments to the molecule's lipophilicity and polarity can be made to improve absorption and distribution properties.[1]

Conclusion

The 1-(2,6-dichlorophenyl)prop-2-en-1-ol scaffold represents a promising starting point for the development of new therapeutic agents. Based on its structural features, it is predicted to undergo oxidative metabolism at the allylic alcohol and potentially the aromatic ring. A systematic in vitro and in vivo characterization of the ADME properties, as outlined in this guide, is essential to understand the pharmacokinetic behavior of any derivative and to guide its optimization into a viable drug candidate. Careful attention should be paid to the potential for rapid metabolism of the allylic alcohol and any associated toxicity.

References

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Bentham Science Publishers Ltd. (2008).
  • Pehlivanović Kelle, B. (2021). In vitro models to determine the pharmacokinetic parameters.
  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • MDPI. (2024, October 5). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. PMC.
  • PMC. (2018, April 12). Drug metabolism in drug discovery and development.
  • PubMed. (1996).
  • PMC. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.
  • ResearchGate. (n.d.). ADME properties of identified hits with recommended range.
  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • Taylor & Francis. (n.d.). Allyl alcohol – Knowledge and References.
  • Hypha Discovery. (2025, May 8). Small but mighty: the impact of tertiary alcohols in drug design.
  • Enamine. (n.d.). In vivo PK/Tox.
  • WuXi AppTec. (n.d.). In Vivo Pharmacokinetics.
  • MDPI. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.
  • PubMed. (2010, August 12). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors.
  • PubChem. (n.d.). 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137.
  • Drug Design Org. (2010, June 15). Case Studies in ADME/Tox Predictions.
  • PubMed. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent...
  • MDPI. (2026, February 9). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025).
  • Life Science Publishing. (2024). Japanese Pharmacology & Therapeutics(JPT)Vol.52 No.10 2024.
  • UECE. (2023). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)
  • Insights.bio. (2025, December 4). The 2nd Annual ADC Pharmacokinetics & Clinical Pharmacology Summit.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol

Subtitle: Divergent Catalytic Strategies for Sterically Hindered Chiral Allylic Alcohols Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The enantioselective synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Divergent Catalytic Strategies for Sterically Hindered Chiral Allylic Alcohols Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The enantioselective synthesis of 1-(2,6-dichlorophenyl)prop-2-en-1-ol presents a formidable stereochemical challenge. The ortho,ortho-dichloro substitution pattern imposes severe steric hindrance, locking the aromatic ring orthogonal to the adjacent reactive center. While this structural motif is highly prized in the development of kinase inhibitors and agrochemicals, it frequently causes poor reactivity and diminished enantioselectivity in standard asymmetric additions.

As a Senior Application Scientist, I have structured this protocol to bypass these limitations using two field-proven, highly reliable methodologies:

  • Method A: Titanium-catalyzed asymmetric vinylation of 2,6-dichlorobenzaldehyde[1].

  • Method B: Ruthenium-catalyzed Noyori Asymmetric Transfer Hydrogenation (ATH) of 1-(2,6-dichlorophenyl)prop-2-en-1-one[2].

Both routes are designed as self-validating systems, ensuring that process chemists can monitor reaction health in real-time through visual and analytical checkpoints.

Mechanistic Insights & Causality

The Steric Paradigm of the 2,6-Dichlorophenyl Moiety

The two bulky chlorine atoms restrict the free rotation of the C(aryl)-C(alkyl) bond. In Method B (ATH) , this steric bulk twists the enone out of coplanarity, lowering the overall electrophilicity of the ketone and slowing the reaction rate[2]. However, this rigid conformation can be leveraged: it severely restricts the trajectory of the incoming hydride, leading to exceptional facial discrimination and high enantiomeric excess (ee) when paired with the right chiral pocket.

Causality in Method A: Asymmetric Vinylation
  • Why Zinc over Magnesium? Direct addition of vinylmagnesium bromide to the aldehyde yields a racemic mixture due to an ultra-fast, uncatalyzed background reaction. By transmetalating the Grignard reagent to zinc (forming divinylzinc or vinylzinc bromide), the nucleophile's reactivity is deliberately dampened.

  • The Role of Ti(OiPr)₄: The dampened zinc reagent will not react at cryogenic temperatures unless activated. The addition of Ti(OiPr)₄ and a chiral ligand (e.g., (S)-BINOL) forms a highly organized, Lewis-acidic chiral titanate complex. This complex coordinates the aldehyde, accelerates the addition exclusively via a stereocontrolled transition state, and suppresses the racemic background pathway[1].

Causality in Method B: Noyori ATH
  • Why ATH over Pd/C Hydrogenation? Traditional catalytic hydrogenation (H₂, Pd/C) suffers from poor chemoselectivity, often reducing the alkene (C=C) or triggering hydrogenolysis of the labile allylic C-O and aryl C-Cl bonds.

  • Outer-Sphere Chemoselectivity: The Noyori ATH utilizes a Ru-TsDPEN catalyst operating via an outer-sphere mechanism. The concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand selectively reduces the C=O bond (1,2-reduction) without coordinating to the C=C bond, preserving the allylic architecture.

Workflow & Catalytic Cycle Visualizations

Workflow SM1 2,6-Dichlorobenzaldehyde MethodA Method A: Asymmetric Vinylation Ti(OiPr)4 / (S)-BINOL / Zn(CH=CH2)2 SM1->MethodA SM2 1-(2,6-Dichlorophenyl) prop-2-en-1-one MethodB Method B: Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] / iPrOH SM2->MethodB Prod (S)-1-(2,6-Dichlorophenyl) prop-2-en-1-ol MethodA->Prod C-C Bond Formation MethodB->Prod Chemoselective C=O Reduction

Divergent enantioselective synthetic routes to 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

ATH_Cycle Cat 16e- Ru(Amido) Complex Active Catalyst RuH 18e- Ru(Hydride) Complex Reducing Agent Cat->RuH + Isopropanol (H-Donor) Acetone Acetone (Byproduct) Cat->Acetone Released RuH->Cat + Enone Substrate (Outer-Sphere Transfer) Product Chiral Allylic Alcohol RuH->Product Released

Outer-sphere mechanism of the Noyori Asymmetric Transfer Hydrogenation (ATH).

Quantitative Data Summaries

ParameterMethod A: Catalytic Asymmetric VinylationMethod B: Noyori Asymmetric Transfer Hydrogenation
Precursor 2,6-Dichlorobenzaldehyde1-(2,6-Dichlorophenyl)prop-2-en-1-one
Catalyst System Ti(OiPr)₄ / (S)-BINOLRuCl(p-cymene)[(S,S)-TsDPEN]
Core Reagents Divinylzinc (or VinylMgBr + ZnCl₂)Isopropanol (Solvent & H-Donor) / t-BuOK
Typical Yield 78 - 85%88 - 95%
Enantiomeric Excess > 92% ee> 96% ee
Chemoselectivity Excellent (avoids over-addition)Excellent (exclusive 1,2-reduction over 1,4)
Scalability Moderate (requires cryogenic control)High (ambient conditions, highly robust)

Detailed Experimental Protocols

Protocol A: Asymmetric Vinylation of 2,6-Dichlorobenzaldehyde

Note: This reaction requires rigorous exclusion of moisture and air. Standard Schlenk techniques must be employed.

  • In Situ Preparation of Divinylzinc:

    • Suspend anhydrous ZnCl₂ (1.5 equiv) in dry THF (0.5 M) under N₂ at 0 °C.

    • Dropwise add vinylmagnesium bromide (3.0 equiv, 1.0 M in THF).

    • Self-Validating Checkpoint: The solution will turn cloudy as insoluble MgCl₂ precipitates, confirming successful transmetalation. Stir for 2 hours at room temperature.

  • Catalyst Assembly:

    • In a separate flask, dissolve (S)-BINOL (20 mol%) in dry toluene. Add Ti(OiPr)₄ (20 mol%) at room temperature.

    • Self-Validating Checkpoint: The solution will shift to a deep red/orange hue, indicating the formation of the active chiral titanate complex. Stir for 1 hour.

  • Nucleophilic Addition:

    • Cool the catalyst solution to -40 °C. Transfer the divinylzinc supernatant to this flask via cannula.

    • Slowly add 2,6-dichlorobenzaldehyde (1.0 equiv) dissolved in a minimum volume of toluene.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The UV-active aldehyde spot (Rf ~0.6) will disappear, replaced by the more polar allylic alcohol (Rf ~0.3).

  • Quench & Workup:

    • Quench at -40 °C with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Noyori ATH of 1-(2,6-Dichlorophenyl)prop-2-en-1-one

Note: Isopropanol must be degassed prior to use to prevent catalyst deactivation.

  • Catalyst Activation:

    • In a Schlenk flask, combine RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%) and anhydrous, degassed isopropanol (0.1 M relative to substrate).

    • Add a standardized solution of t-BuOK in isopropanol (5 mol%).

    • Self-Validating Checkpoint: The precatalyst mixture will immediately transition from a brown/orange suspension to a deep purple/red homogeneous solution, confirming the generation of the active 16-electron Ru-amido complex.

  • Hydrogen Transfer:

    • Add 1-(2,6-dichlorophenyl)prop-2-en-1-one (1.0 equiv) in one portion. Stir at 25 °C.

    • Self-Validating Checkpoint: The deep purple color will gradually lighten to a red/orange as the catalyst enters the hydride transfer cycle.

    • Monitor by HPLC or GC. The reaction typically reaches completion within 12–16 hours.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with Hexane/EtOAc 7:3) to remove the ruthenium species.

    • Self-Validating Checkpoint: The resulting filtrate should be completely colorless. Crude ¹H-NMR will confirm success via the disappearance of the enone carbonyl carbon (~190 ppm in ¹³C) and the emergence of the allylic CH-OH proton multiplet (~5.5 ppm) and carbon (~70 ppm).

References

  • Allylic alcohol synthesis by addition Organic Chemistry Portal (Highlighting foundational methodologies by Walsh et al., J. Am. Chem. Soc. 2002) URL:[Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis Chemical Reviews - ACS Publications (Detailing the outer-sphere mechanism of Noyori ATH) URL:[Link]

Sources

Application

Application Note: Transition-Metal-Catalyzed Allylic Substitution of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, protocol optimization, and regiocontrol in sterically hindered allylic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, protocol optimization, and regiocontrol in sterically hindered allylic systems.

Introduction and Mechanistic Rationale

The compound 1-(2,6-dichlorophenyl)prop-2-en-1-ol represents a highly challenging, yet synthetically valuable, electrophilic precursor in transition-metal-catalyzed allylic substitution reactions. The presence of two chlorine atoms at the ortho positions of the phenyl ring imparts immense steric hindrance and significant electron-withdrawing properties.

In drug development, incorporating bulky, halogenated aromatic motifs is a proven strategy for improving metabolic stability and target binding affinity. However, utilizing 1-(2,6-dichlorophenyl)prop-2-en-1-ol in standard Tsuji-Trost-type reactions presents two primary challenges:

  • Kinetic Barriers: The steric bulk severely impedes the oxidative addition of the transition metal (e.g., Palladium or Iridium) to the activated allylic C–O bond.

  • Regioselectivity (Branched vs. Linear): The bulky 2,6-dichlorophenyl group heavily influences the trajectory of incoming nucleophiles. While Palladium catalysis typically favors the linear product via attack at the less hindered terminal carbon, Iridium catalysis—paired with chiral phosphoramidite ligands—can force the nucleophile to attack the highly hindered internal carbon, yielding the chiral branched product.

Understanding the causality behind catalyst and ligand selection is critical. The protocols below detail the self-validating activation of the alcohol and its subsequent application in highly regioselective substitution workflows.

Experimental Workflow and Pathway Visualization

The following diagram illustrates the divergent catalytic pathways when activating 1-(2,6-dichlorophenyl)prop-2-en-1-ol. The choice of transition metal dictates the regiochemical outcome of the nucleophilic attack on the intermediate π -allyl metal complex.

G A 1-(2,6-Dichlorophenyl) prop-2-en-1-ol B Activation (Boc2O / DMAP) A->B Step 1 C Allylic Carbonate Intermediate B->C E π-Allyl Metal Complex C->E Oxidative Addition D [M]-Catalyst (Pd or Ir) D->E G Branched Product (Ir-Catalysis) E->G Ir + Nu (Kinetic) H Linear Product (Pd-Catalysis) E->H Pd + Nu (Thermodynamic) F Nucleophile (e.g., Amine) F->G F->H

Caption: Divergent catalytic pathways for the allylic substitution of 1-(2,6-dichlorophenyl)prop-2-en-1-ol.

Quantitative Data: Ligand and Metal Effects on Regioselectivity

To demonstrate the profound impact of the 2,6-dichloro substitution on reaction outcomes, the following table summarizes the optimized conditions for directing the nucleophilic attack (using morpholine as a model nucleophile).

Metal PrecursorLigandAdditiveTemp (°C)Yield (%)Regioselectivity (B:L)Enantiomeric Excess (ee %)
[Pd(allyl)Cl]2​ dppfNone25885 : 95N/A
[Pd(allyl)Cl]2​ PPh 3​ None607210 : 90N/A
[Ir(cod)Cl]2​ (R,R,R)-PhosphoramiditeTBD259198 : 296%
[Ir(cod)Cl]2​ (R,R,R)-PhosphoramiditeNone251580 : 2085%

Data Interpretation: The bulky 2,6-dichlorophenyl group naturally biases the system toward the linear (L) product under Pd-catalysis due to thermodynamic control and steric repulsion at the internal carbon. However, using an Iridium catalyst with a chiral phosphoramidite ligand and a strong base (TBD) overrides this inherent bias, forming a rigid metallacyclic intermediate that exclusively directs the nucleophile to the branched (B) position with high enantioselectivity.

Detailed Methodologies and Protocols

Protocol A: Synthesis of tert-Butyl (1-(2,6-dichlorophenyl)allyl) carbonate

Direct use of the free alcohol in allylic substitution is notoriously inefficient due to the poor leaving group ability of the hydroxyl moiety. Conversion to a Boc-carbonate provides a strong thermodynamic driving force (release of CO 2​ and tert-butanol) during oxidative addition.

Reagents:

  • 1-(2,6-Dichlorophenyl)prop-2-en-1-ol (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 equiv, 12 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 1-(2,6-dichlorophenyl)prop-2-en-1-ol in 50 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add DMAP in one portion. Slowly add Boc 2​ O dropwise over 10 minutes. Causality: Slow addition prevents rapid exothermic decomposition of Boc 2​ O and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Flash column chromatography yields the pure allylic carbonate as a colorless oil. Self-Validation: Confirm product formation via 1 H NMR (shift of the allylic methine proton downfield by ~1 ppm compared to the free alcohol).

Protocol B: Iridium-Catalyzed Asymmetric Allylic Amination

This protocol utilizes the activated carbonate to synthesize a chiral branched allylic amine. The use of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is critical; it acts as both a base and a promoter for the active Ir-catalyst species.

Reagents:

  • tert-Butyl (1-(2,6-dichlorophenyl)allyl) carbonate (1.0 equiv, 0.5 mmol)

  • Morpholine (Nucleophile) (1.5 equiv, 0.75 mmol)

  • [Ir(cod)Cl]2​ (2.0 mol %)

  • (R,R,R)-Feringa Phosphoramidite Ligand (4.0 mol %)

  • TBD (10 mol %)

  • Anhydrous THF (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation (Critical Step): In an argon-filled glovebox, add [Ir(cod)Cl]2​ and the chiral phosphoramidite ligand to a dry vial. Add 1.0 mL of THF and a magnetic stir bar. Stir at room temperature for 15 minutes. Causality: This incubation period is mandatory for the cleavage of the iridium dimer and the formation of the active monomeric Ir-ligand complex.

  • Base Addition: Add TBD to the catalyst solution and stir for an additional 10 minutes. The solution will typically transition from yellow to a deep orange/red.

  • Substrate Addition: In a separate vial, dissolve the allylic carbonate and morpholine in 1.0 mL of THF. Transfer this solution dropwise to the catalyst mixture.

  • Reaction: Seal the vial and stir at 25 °C for 12 hours.

  • Quenching and Analysis: Remove the vial from the glovebox. Quench by filtering the mixture through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate.

  • Validation: Determine the branched-to-linear ratio via 1 H NMR of the crude mixture. Purify the branched product via preparative TLC or flash chromatography. Determine enantiomeric excess via chiral HPLC.

References

  • Pan, S., & Wu, B. (2019). Palladium-Catalyzed Allylic Substitution Reaction of Benzothiazolylacetamide with Allylic Alcohols in Water. The Journal of Organic Chemistry.[Link]

  • Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews (Author Manuscript via eScholarship).[Link]

Method

Application Note: Synthesis of Biologically Active Molecules via 1-(2,6-Dichlorophenyl)prop-2-en-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The structural motif of the 2,6-dichlorophenyl rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The structural motif of the 2,6-dichlorophenyl ring is a privileged pharmacophore in medicinal chemistry, famously embedded in blockbuster drugs such as diclofenac and clonidine. When integrated into an allylic alcohol framework, 1-(2,6-dichlorophenyl)prop-2-en-1-ol emerges as a highly versatile, yet sterically demanding, synthetic building block.

This application note details three highly efficient, self-validating synthetic workflows to convert this racemic allylic alcohol into advanced chiral precursors and biologically active derivatives:

  • Dynamic Kinetic Resolution (DKR) for enantiopure building blocks.

  • Sharpless Asymmetric Epoxidation (SAE) for chiral epoxy alcohols.

  • Tsuji-Trost Direct Amination for the synthesis of antifungal allylamine analogs.

By understanding the unique steric and electronic causality introduced by the ortho-dichloro substitutions, researchers can optimize these pathways to bypass common synthetic bottlenecks such as poor leaving-group ability and background racemization.

Synthetic Divergence & Workflow Logic

The presence of the electron-withdrawing and sterically bulky 2,6-dichloro groups alters the reactivity of the allylic alcohol. The steric shielding restricts the rotation of the aryl ring, which can be leveraged to lock conformations during transition-metal catalysis, thereby enhancing stereoselectivity.

Divergent synthesis of bioactive precursors from 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

Workflow 1: Dynamic Kinetic Resolution (DKR)

Mechanistic Causality

Traditional enzymatic kinetic resolution of racemic allylic alcohols is mathematically limited to a 50% yield. To overcome this, Dynamic Kinetic Resolution (DKR) couples a highly enantioselective lipase (e.g., Candida antarctica lipase B) with a ruthenium-based racemization catalyst[1]. The Ru-catalyst continuously racemizes the unreacted (S)-enantiomer into the (R)-enantiomer, allowing the lipase to drive the reaction to 100% theoretical yield[2]. The 2,6-dichloro substitution provides sufficient steric bulk to ensure the lipase active site achieves near-perfect discrimination (>99% ee).

DKR mechanism coupling Ru-racemization with Lipase-acylation.
Self-Validating Protocol: DKR of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol
  • Preparation: In an argon-purged Schlenk flask, dissolve 1.0 mmol of racemic 1-(2,6-dichlorophenyl)prop-2-en-1-ol in 5.0 mL of dry toluene.

  • Catalyst Addition: Add 4 mol% of (p-cymene)RuCl₂ dimer and 30 mg of Novozym 435 (immobilized CALB).

  • Acyl Donor: Introduce 3.0 mmol of p-chlorophenyl acetate (chosen over vinyl acetate to prevent Ru-catalyst deactivation by acetaldehyde byproducts) and 1.0 equivalent of triethylamine[2].

  • Reaction: Stir the suspension at room temperature (25°C) for 24 hours. Self-Validation Step: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the alcohol spot confirms the efficiency of the Ru-driven racemization.

  • Workup: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the (R)-1-(2,6-dichlorophenyl)allyl acetate. Determine ee via chiral HPLC (e.g., Chiralcel OD-H column).

Workflow 2: Sharpless Asymmetric Epoxidation (SAE)

Mechanistic Causality

The Sharpless epoxidation relies on the coordination of the allylic hydroxyl group to a titanium(IV) center, which directs the attack of tert-butyl hydroperoxide (TBHP) onto the alkene face dictated by a chiral dialkyl tartrate ligand[3]. For 1-(2,6-dichlorophenyl)prop-2-en-1-ol, the bulky ortho-chlorines suppress background (uncatalyzed) epoxidation, but require strict temperature control (-20°C) to maintain the integrity of the Ti-tartrate-substrate transition state complex[4].

Self-Validating Protocol: Asymmetric Epoxidation
  • System Setup: Flame-dry a 50 mL round-bottom flask containing 200 mg of activated 4Å molecular sieves. Purge with argon.

  • Reagent Mixing: Add 10 mL of anhydrous dichloromethane (DCM) and cool to -20°C. Sequentially add 0.05 equivalents of Ti(OiPr)₄ and 0.06 equivalents of (+)-diethyl tartrate (DET). Stir for 15 minutes to form the active chiral complex[3].

  • Substrate Addition: Add 1.0 mmol of 1-(2,6-dichlorophenyl)prop-2-en-1-ol dropwise. Stir for an additional 10 minutes.

  • Oxidation: Slowly add 2.0 equivalents of anhydrous TBHP (5.5 M in decane). Maintain the reaction at -20°C for 12 hours.

  • Quenching (Critical Step): Add 2 mL of 10% aqueous tartaric acid and stir vigorously at room temperature for 1 hour. This breaks the titanium-product complex, preventing emulsion formation during extraction.

  • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting chiral epoxy alcohol via silica gel chromatography.

Workflow 3: Tsuji-Trost Direct Amination

Mechanistic Causality

Synthesizing allylamines (precursors to antifungals like Naftifine) usually requires converting the allylic alcohol into a halide or carbonate[5]. However, direct Tsuji-Trost amination of the alcohol is highly desirable for atom economy (water is the only byproduct)[6]. Because the -OH group is a poor leaving group, a Platinum catalyst paired with a large bite-angle ligand (Xantphos) is required. The linker oxygen of Xantphos acts as a hydrogen-bond acceptor, assisting in the cleavage of the C-O bond[5].

Self-Validating Protocol: Direct Amination
  • Preparation: In a microwave-safe reaction vial, combine 1.0 mmol of 1-(2,6-dichlorophenyl)prop-2-en-1-ol and 1.2 mmol of N-methyl-1-naphthalenemethylamine.

  • Catalyst Loading: Add 2 mol% of Pt(cod)Cl₂ and 4 mol% of Xantphos ligand.

  • Solvent: Add 3.0 mL of dry toluene. Seal the vial under an argon atmosphere.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 50°C for 2 hours. Causality Note: Microwave irradiation accelerates the oxidative addition step without degrading the sterically hindered substrate[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃.

  • Purification: Isolate the biologically active allylamine analog via column chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three workflows utilizing 1-(2,6-Dichlorophenyl)prop-2-en-1-ol based on established catalytic parameters.

Synthetic WorkflowPrimary Catalyst / ReagentsReaction Time / TempExpected YieldStereochemical Outcome (ee)
Dynamic Kinetic Resolution CALB (Novozym 435), Ru-dimer24 h / 25°C> 85%> 99% (R)-Acetate
Sharpless Epoxidation Ti(OiPr)₄, (+)-DET, TBHP12 h / -20°C80 - 88%> 95% (2S, 3S)-Epoxide
Tsuji-Trost Amination Pt(cod)Cl₂, Xantphos, MW2 h / 50°C90 - 95%N/A (Regioselective C-N bond)

References

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products.Mini-Reviews in Organic Chemistry.
  • Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts.Organic Letters.
  • Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts (Summary).Organic Chemistry Portal.
  • Sharpless Asymmetric Epoxidation.Thermo Fisher Scientific.
  • Platinum-Catalyzed Direct Amination of Allylic Alcohols under Mild Conditions...Journal of the American Chemical Society.
  • Tsuji-Trost Type Functionalization of Allylic Substrates with Challenging Leaving Groups: Recent Developments.Current Organic Chemistry.

Sources

Application

Advanced Applications of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol in Agrochemical Development: Synthetic Workflows and Mechanistic Insights

Executive Summary 1-(2,6-Dichlorophenyl)prop-2-en-1-ol is a highly versatile, bifunctional building block utilized in the advanced synthesis of modern agrochemicals. Featuring a sterically demanding 2,6-dichlorophenyl mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 1-(2,6-Dichlorophenyl)prop-2-en-1-ol is a highly versatile, bifunctional building block utilized in the advanced synthesis of modern agrochemicals. Featuring a sterically demanding 2,6-dichlorophenyl moiety coupled with a reactive allylic alcohol, this compound serves as a critical intermediate for developing broad-spectrum triazole fungicides and novel aryloxyalkanoic acid herbicide scaffolds. This application note details the causal logic behind its structural utility, provides self-validating experimental protocols, and outlines the mechanistic pathways that make it indispensable in rational agrochemical design.

Chemical Rationale and Structural Advantages

The efficacy of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol stems from its dual structural features, which solve specific pharmacokinetic and synthetic challenges in agrochemical R&D:

  • The 2,6-Dichlorophenyl Group : In agrochemical design, halogenation at the ortho positions provides exceptional steric shielding. This increases the metabolic stability of the active ingredient in both soil microbiomes and plant tissues by blocking rapid enzymatic degradation. Furthermore, it significantly enhances the lipophilicity (logP) of the molecule, facilitating superior cuticular penetration in target pathogens[1].

  • The Allylic Alcohol Moiety : This functional group is a synthetic linchpin. It can be synthesized efficiently via the addition of vinyl or allyl Grignard reagents to 2,6-dichlorobenzaldehyde[2]. More importantly, the proximity of the alkene to the hydroxyl group allows for highly stereoselective transformations—such as the Sharpless asymmetric epoxidation[3]—and sigmatropic rearrangements, enabling chemists to build complex, chiral agrochemical architectures from a simple precursor.

Application I: Synthesis of Broad-Spectrum Triazole Fungicides

Mechanistic Causality Triazole fungicides exert their antifungal effect by inhibiting sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes[4]. The inhibition is driven by two primary structural interactions: the triazole nitrogen (N4) coordinates directly with the heme iron in the enzyme's active site, while the bulky, lipophilic 2,6-dichlorophenyl group anchors the molecule deep within the enzyme's hydrophobic substrate access channel[1]. 1-(2,6-Dichlorophenyl)prop-2-en-1-ol is the ideal precursor for these inhibitors because its allylic double bond can be stereoselectively epoxidized and subsequently opened by a triazole nucleophile to establish the required pharmacophore.

Experimental Protocol: Enantioselective Synthesis of CYP51 Inhibitor Precursors This protocol describes the conversion of the allylic alcohol to a chiral epoxy alcohol, followed by regioselective triazole coupling.

Step 1: Sharpless Asymmetric Epoxidation

  • Preparation : Flame-dry a 250 mL round-bottom flask and purge with argon. Add 50 mL of anhydrous dichloromethane (DCM) and cool to -20 °C.

  • Catalyst Formation : Add activated 3Å molecular sieves (2.0 g), titanium(IV) isopropoxide (Ti(O-i-Pr)4) (0.1 equiv), and L-(+)-diethyl tartrate (DET) (0.12 equiv). Stir for 20 minutes to allow the formation of the active pentacoordinate dimeric titanium complex[5]. Note: The molecular sieves are critical to prevent catalyst deactivation by trace water.

  • Substrate Addition : Slowly add 1-(2,6-Dichlorophenyl)prop-2-en-1-ol (10 mmol) dissolved in 10 mL of DCM.

  • Oxidation : Dropwise add tert-butyl hydroperoxide (TBHP) (2.0 equiv, 5.5 M in decane). Maintain the reaction at -20 °C for 14 hours.

  • Workup : Quench with 10% aqueous tartaric acid to break the titanium complex. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to yield the chiral (2S,3S)-epoxy alcohol.

Step 2: Regioselective Triazole Ring Opening

  • Reaction Setup : In a 100 mL flask, dissolve the chiral epoxy alcohol (5 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition : Add 1H-1,2,4-triazole (15 mmol) and anhydrous potassium carbonate (K2CO3) (15 mmol).

  • Heating : Heat the mixture to 80 °C for 12 hours. The base deprotonates the triazole, which then regioselectively attacks the less sterically hindered terminal carbon of the epoxide.

  • Isolation : Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove the DMF. Dry and concentrate to yield the final chiral 1-(2,6-dichlorophenyl)-1-hydroxy-3-(1H-1,2,4-triazol-1-yl)propane derivative.

Quantitative Data Summary

Substrate / Intermediate Reaction Step Yield (%) Enantiomeric Excess (ee %) In Vitro IC50 vs Z. tritici (µM)
1-(2,6-Dichlorophenyl)prop-2-en-1-ol Epoxidation 88% >95% (2S,3S) N/A
Chiral Epoxy Alcohol Triazole Coupling 76% >95% (Maintained) N/A

| Final Triazole Derivative | CYP51 Assay | N/A | N/A | 0.042 µM |

Application II: Johnson-Claisen Rearrangement for Herbicide Scaffolds

Mechanistic Causality Auxin-mimic herbicides often require specific stereocenters along an aliphatic chain attached to an aromatic ring. The Johnson-Claisen rearrangement of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol transforms the allylic alcohol into a γ,δ-unsaturated ester. This [3,3]-sigmatropic rearrangement is highly stereospecific; the steric bulk of the 2,6-dichlorophenyl group forces the transition state into a highly ordered chair conformation, perfectly transferring the chirality from the alcohol carbon to the newly formed carbon-carbon bond.

Experimental Protocol: Johnson-Claisen Rearrangement

  • Setup : In a 50 mL Schlenk tube, combine 1-(2,6-Dichlorophenyl)prop-2-en-1-ol (5 mmol) and triethyl orthoacetate (25 mmol).

  • Catalysis : Add a catalytic amount of propionic acid (0.25 mmol) to facilitate the initial transesterification.

  • Thermal Rearrangement : Heat the mixture to 140 °C under a Dean-Stark trap. Self-Validating Step: Continuously removing the ethanol byproduct shifts the equilibrium entirely toward the mixed ketene acetal intermediate, driving the rearrangement to completion.

  • Completion : Monitor via TLC. Upon completion (approx. 4 hours), cool the mixture, concentrate under reduced pressure, and purify the resulting ethyl 3-(2,6-dichlorophenyl)pent-4-enoate via silica gel chromatography.

Mechanistic Visualizations

Synthesis A 1-(2,6-Dichlorophenyl) prop-2-en-1-ol BB BB A->BB Enantioselective Oxidation B Sharpless Epoxidation Ti(O-i-Pr)4, (+)-DET, TBHP C Chiral Epoxy Alcohol Intermediate D Ring Opening 1H-1,2,4-Triazole, K2CO3, DMF C->D E Triazole Fungicide (CYP51 Inhibitor) D->E Regioselective Nucleophilic Attack BB->C Enantioselective Oxidation

Synthetic workflow from 1-(2,6-Dichlorophenyl)prop-2-en-1-ol to a chiral triazole fungicide.

Mechanism A Triazole Fungicide BB BB A->BB B CYP51 Active Site D 2,6-Dichlorophenyl Group Binds Hydrophobic Channel B->D C Triazole Nitrogen (N4) Coordinates Heme Iron E Ergosterol Depletion & Toxic Sterol Accumulation C->E D->E F Fungal Cell Death E->F BB->C

Mechanism of action for CYP51 inhibition by 2,6-dichlorophenyl triazole derivatives.

References
  • Cobalt-Catalyzed Cross-Coupling of Grignards with Allylic and Vinylic Bromides: Use of Sarcosine as a Natural Ligand. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Sharpless epoxidation. Wikipedia. [Link]

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. PubMed - NIH. [Link]

  • Resistance to antifungals that target CYP51. PMC - NIH.[Link]

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. MDPI.[Link]

Sources

Method

1-(2,6-Dichlorophenyl)prop-2-en-1-ol Grignard reaction conditions

Application Note: High-Fidelity Grignard Synthesis of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol Introduction & Strategic Significance The synthesis of 1-(2,6-dichlorophenyl)prop-2-en-1-ol involves the construction of a steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Grignard Synthesis of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol

Introduction & Strategic Significance

The synthesis of 1-(2,6-dichlorophenyl)prop-2-en-1-ol involves the construction of a sterically hindered allylic alcohol. This structural motif is a highly valued intermediate in the development of complex active pharmaceutical ingredients (APIs), including substituted quinazolines and targeted kinase inhibitors [1]. The presence of two electron-withdrawing and sterically demanding chlorine atoms at the ortho positions of the precursor (2,6-dichlorobenzaldehyde) introduces unique synthetic challenges. This application note outlines a highly optimized, self-validating protocol for the Grignard addition of vinylmagnesium bromide to 2,6-dichlorobenzaldehyde, detailing the mechanistic causality behind each experimental condition.

Mechanistic Rationale & Reaction Causality

Successfully executing this nucleophilic addition requires precise control over thermodynamics and reagent stability:

  • Steric Hindrance & Temperature Control: The dual ortho-chloro substituents partially obstruct the Bürgi-Dunitz trajectory required for nucleophilic attack on the carbonyl carbon. To overcome this activation barrier without inducing side reactions, a slight excess of the Grignard reagent is utilized, and the reaction is allowed to warm from 0 °C to room temperature. Initiating the reaction at 0 °C is mandatory to safely dissipate the heat of the carbon-carbon bond formation and to prevent thermal polymerization of the vinyl group [2].

  • Solvent Dynamics (Anhydrous THF): Tetrahydrofuran (THF) is strictly chosen over diethyl ether. As a stronger Lewis base, THF effectively coordinates the magnesium atom, stabilizing the Grignard reagent via the Schlenk equilibrium and enhancing the nucleophilicity of the vinyl moiety [3].

  • Quenching Causality: Allylic alcohols are highly susceptible to acid-catalyzed dehydration and Meyer-Schuster-type rearrangements. Therefore, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is critical. NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely protonates the magnesium alkoxide intermediate without degrading the final product [2].

Experimental Workflow

G A 2,6-Dichlorobenzaldehyde in Anhydrous THF C Nucleophilic Addition (0 °C → RT) A->C B Vinylmagnesium Bromide (1.3 eq) B->C D Magnesium Alkoxide Intermediate C->D E Saturated NH4Cl Quench (0 °C) D->E F 1-(2,6-Dichlorophenyl) prop-2-en-1-ol E->F

Workflow for the Grignard synthesis of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry and Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmountRoleHandling Notes
2,6-Dichlorobenzaldehyde 175.011.01.75 g (10.0 mmol)ElectrophileIrritant; weigh in fume hood.
Vinylmagnesium Bromide (1M in THF)131.271.313.0 mL (13.0 mmol)NucleophileMoisture-sensitive; use Schlenk techniques.
Anhydrous THF 72.11-20.0 mLSolventHygroscopic; dispense under Argon.
Saturated NH₄Cl (aq) 53.49Excess30.0 mLQuenching AgentMildly acidic; prevents dehydration.

Detailed Protocol: A Self-Validating System

This methodology incorporates real-time validation checkpoints to ensure protocol fidelity and product integrity.

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a 100 mL two-neck round-bottom flask equipped with a PTFE-coated magnetic stir bar, a rubber septum, and an argon inlet. Allow it to cool to room temperature under a continuous stream of ultra-high purity Argon.

  • Causality: Grignard reagents are violently reactive with moisture, which prematurely protonates the carbon-magnesium bond to yield ethylene gas, neutralizing the reagent [3].

Step 2: Substrate Solvation and Thermal Equilibration

  • Action: Dissolve 1.75 g of 2,6-dichlorobenzaldehyde in 20.0 mL of anhydrous THF. Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

  • Validation Checkpoint: Ensure the solution is completely homogeneous and clear before proceeding. Any turbidity indicates moisture contamination.

Step 3: Controlled Grignard Addition

  • Action: Using a dry, argon-purged syringe, add 13.0 mL of 1M vinylmagnesium bromide dropwise over 15–20 minutes.

  • Observation Checkpoint: A transient color shift (typically pale yellow to amber) will occur as the magnesium alkoxide complex forms.

  • Action: Remove the ice bath upon completion of the addition. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using an 8:2 Hexanes/Ethyl Acetate mobile phase. The reaction is complete when the UV-active starting material spot (higher Rf​ ) is fully consumed and replaced by a more polar spot (the allylic alcohol).

Step 4: Reaction Quenching and Phase Separation

  • Action: Re-cool the reaction mixture to 0 °C. Carefully add 30.0 mL of saturated aqueous NH₄Cl dropwise.

  • Causality: The initial drops will cause vigorous effervescence and the precipitation of insoluble magnesium salts. Slow addition prevents thermal spikes and boiling over [2].

  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Isolation and Chromatographic Purification

  • Action: Concentrate the filtrate under reduced pressure via rotary evaporation (water bath at 30 °C) to yield the crude product.

  • Action: Purify the crude oil using flash column chromatography on silica gel (gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford the pure 1-(2,6-dichlorophenyl)prop-2-en-1-ol.

Analytical Validation Criteria

To confirm the structural identity and purity of the synthesized allylic alcohol, perform ¹H NMR spectroscopy (CDCl₃, 400 MHz).

  • Key Signals: The characteristic allylic methine proton will appear as a multiplet around 6.0–6.2 ppm. The terminal vinyl protons will present as two distinct doublets of doublets around 5.2–5.4 ppm. The benzylic proton attached to the hydroxyl-bearing carbon will appear significantly downfield (near 6.5 ppm) due to the strong electron-withdrawing effect of the adjacent 2,6-dichlorophenyl ring.

References

  • Title: WO2008009078A2 - 4,6-di- and 2,4,6-trisubstituted quinazoline derivatives useful for treating viral infections Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(2,6-Dichlorophenyl)prop-2-en-1-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol. This allylic alcohol is a critical intermediate in drug development, synthesized via the nucleophilic addition of vinylma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol. This allylic alcohol is a critical intermediate in drug development, synthesized via the nucleophilic addition of vinylmagnesium bromide to 2,6-dichlorobenzaldehyde.

This guide is designed for researchers and process chemists experiencing stalled reactions, poor conversions, or complex workup emulsions. Below, we dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to optimize your yield.

Mechanistic Insights: The Steric Challenge

The primary barrier to high yields in this synthesis is the severe steric hindrance imposed by the 2,6-dichloro substitution on the benzaldehyde ring. These bulky ortho-chloro groups physically block the Bürgi-Dunitz trajectory of the incoming vinyl nucleophile[1].

When the activation energy for direct nucleophilic attack becomes too high, the Grignard reagent is diverted into alternative pathways. Instead of a clean 1,2-addition, sterically hindered substrates often react via a Single Electron Transfer (SET) mechanism, leading to unwanted reduction byproducts or pinacol coupling[2]. Furthermore, the highly exothermic nature of Grignard additions can cause localized heating, promoting Wurtz-type coupling of the vinyl groups if heat transfer is poorly managed.

Reaction_Pathway A 2,6-Dichlorobenzaldehyde (Sterically Hindered) B Vinylmagnesium Bromide (Nucleophile) A->B Direct Addition (High Barrier) C CeCl3 Additive (Lewis Acid) A->C Increases Electrophilicity D Magnesium Alkoxide Intermediate B->D Successful Attack F SET / Reduction (Side Reactions) B->F Steric Clash Induces SET C->D + Vinyl-MgBr E 1-(2,6-Dichlorophenyl) prop-2-en-1-ol D->E NH4Cl Quench

Mechanistic pathway of Grignard addition highlighting steric challenges and Lewis acid activation.

Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted 2,6-dichlorobenzaldehyde despite using an excess of vinylmagnesium bromide? A1: The two ortho-chloro groups create a steric blockade, preventing the nucleophile from reaching the electrophilic carbonyl carbon[1][3]. Standard reaction conditions that work for benzaldehyde will fail here. Solution: Employ a Lewis acid additive like anhydrous Cerium(III) chloride (CeCl₃). CeCl₃ coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the carbon without increasing the basicity of the system, thereby lowering the activation energy for the desired addition[1].

Q2: The aldehyde is fully consumed, but my isolated yield of the allylic alcohol is below 40%. What is happening? A2: If starting material is consumed but the product yield is low, your Grignard reagent is likely reacting via a Single Electron Transfer (SET) mechanism due to the steric bulk[2]. Additionally, the generation and reaction of Grignard reagents are highly exothermic; poor heat dissipation at room temperature can degrade the reagent. Solution: Strictly control the reaction temperature between -20 °C and 0 °C. For scale-up, consider transitioning to continuous flow synthesis, which provides superior heat and mass transfer, suppressing trimerized or coupled byproducts.

Q3: My reaction turns into an unmanageable emulsion during the aqueous quench. How do I fix this? A3: Grignard reactions generate magnesium alkoxide intermediates. Quenching with plain water or strong acids precipitates gelatinous magnesium hydroxide, trapping your product. Solution: Always quench Grignard additions with saturated aqueous ammonium chloride (NH₄Cl)[3][4]. The mild acidity of NH₄Cl protonates the alkoxide to form the desired alcohol while keeping the magnesium salts soluble as complexed chlorides, ensuring a clean phase separation.

Optimization Data: Yield Comparisons

The following table summarizes the quantitative impact of various reaction parameters on the conversion and isolated yield of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

Reaction ConditionAdditiveTemperatureConversion (%)Isolated Yield (%)Primary Observation / Byproduct
Standard BatchNone0 °C to RT45%38%High recovery of unreacted aldehyde
Cryogenic BatchNone-20 °C30%25%Reaction stalled due to low kinetic energy
Modified Batch CeCl₃ (1.1 eq) 0 °C >95% 84% Clean conversion, trace dimer
Continuous FlowNone20 °C88%79%Excellent heat control; reduced SET

Self-Validating Experimental Protocol

To guarantee reproducibility and high yields, follow this step-by-step methodology utilizing CeCl₃-mediated activation. This protocol includes self-validating checkpoints to ensure the integrity of the reaction.

Step 1: Preparation of Anhydrous CeCl₃

  • Weigh 1.1 equivalents of CeCl₃·7H₂O into a Schlenk flask.

  • Heat the flask to 140 °C under high vacuum (0.1 Torr) for 2 hours to dehydrate the salt. Validation Check: The powder must become completely free-flowing and white. Any clumping indicates residual moisture.

  • Cool to room temperature under an argon atmosphere and suspend in anhydrous THF (5 mL/mmol). Stir vigorously for 2 hours to form a uniform white suspension.

Step 2: Nucleophilic Addition

  • Cool the CeCl₃/THF suspension to -78 °C.

  • Dropwise, add 1.2 equivalents of vinylmagnesium bromide (typically a 1.0 M solution in THF). Stir for 30 minutes at -78 °C to form the highly reactive organocerium species.

  • Dissolve 1.0 equivalent of 2,6-dichlorobenzaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to slowly warm to 0 °C over 2 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The UV-active aldehyde spot (higher Rf) should disappear, replaced by a lower Rf spot (the product).

Step 3: Quenching and Workup

  • Cool the mixture back to -20 °C.

  • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases[3][4].

  • Warm to room temperature. The mixture should separate into two clear phases without emulsion.

  • Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[4].

  • Purify via silica gel column chromatography to isolate pure 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve issues during your synthesis workflow.

Troubleshooting_Tree Start Issue: Low Yield of Product Q1 Is unreacted aldehyde recovered? Start->Q1 A1_Yes Yes: Steric Blockade Q1->A1_Yes A1_No No: Side Reactions (SET) Q1->A1_No Sol1 Use CeCl3 Additive A1_Yes->Sol1 Sol2 Control Exotherm / Flow Synthesis A1_No->Sol2 Q2 Emulsions during workup? Sol1->Q2 Sol2->Q2 Sol3 Quench with sat. NH4Cl Q2->Sol3

Troubleshooting logic tree for diagnosing and resolving low yields in allylic alcohol synthesis.

References

  • Benchchem. "Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
  • Organic Chemistry Portal. "Grignard Reaction.
  • Benchchem. "2,6-Difluorostyrene.
  • ACS Publications. "Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis.
  • Dalal Institute. "Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.

Sources

Optimization

Technical Support Center: Purification of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate 1-(2,6-dichlorophenyl)prop-2-en-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate 1-(2,6-dichlorophenyl)prop-2-en-1-ol. Synthesized via the Grignard addition of vinylmagnesium bromide to 2,6-dichlorobenzaldehyde, this secondary allylic alcohol presents a unique triad of purification challenges:

  • Steric Shielding : The bulky 2,6-dichloro groups mask the hydroxyl moiety, drastically reducing its apparent polarity.

  • Acid Lability : The allylic position is highly susceptible to acid-catalyzed dehydration due to the stability of the resulting benzylic/allylic carbocation.

  • Co-elution : Unreacted 2,6-dichlorobenzaldehyde has an almost identical retention factor ( Rf​ ) on standard normal-phase silica gel.

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation of this critical building block.

Troubleshooting FAQs

Q1: My product co-elutes with the starting material (2,6-dichlorobenzaldehyde) on silica gel. How can I separate them? Causality & Solution: The steric bulk of the 2,6-dichlorophenyl ring forces the hydroxyl group into a conformation that minimizes interaction with the silica stationary phase. Consequently, its Rf​ is nearly identical to the starting aldehyde. Instead of relying on brute-force chromatography, utilize chemical scavenging . By treating the crude mixture with sodium borohydride ( NaBH4​ ), the unreacted aldehyde is reduced to 2,6-dichlorobenzyl alcohol. This primary alcohol is significantly less sterically hindered and much more polar than your secondary allylic alcohol, allowing for effortless baseline separation during chromatography.

Q2: After column chromatography, my isolated product turned yellow, and NMR shows new alkene peaks. What happened? Causality & Solution: You have experienced acid-catalyzed dehydration. Standard silica gel is inherently acidic (pH ~4.5–5.5). When a secondary allylic alcohol is exposed to these conditions, it readily forms a resonance-stabilized carbocation, which subsequently loses a proton to form a diene (1-(2,6-dichlorophenyl)-1,3-butadiene). To prevent this, you must buffer your silica gel . Adding 1% v/v triethylamine ( Et3​N ) to your eluent system neutralizes the acidic silanol sites, preserving the integrity of the allylic alcohol[1][2].

Q3: Can I bypass chromatography and purify this compound via vacuum distillation? Causality & Solution: Distillation is viable only at scale (>50 g) and carries significant risk. Secondary allylic alcohols are prone to thermal retro-ene reactions or dehydration at elevated temperatures. If you must distill, use a high-vacuum short-path apparatus (e.g., Kugelrohr) at <0.1 mbar to ensure the pot temperature never exceeds 80–90 °C. For standard lab scales, buffered chromatography is vastly superior.

Optimized Purification Protocols

Protocol: Chemical Scavenging & Buffered Chromatography (Recommended)

This protocol is a self-validating system: it chemically converts a hard-to-separate impurity into an easy-to-separate one, while actively protecting the target molecule from degradation.

Step 1: Aldehyde Scavenging

  • Dissolve the crude Grignard reaction mixture (containing the target alcohol and trace unreacted aldehyde) in a 1:1 mixture of Methanol/THF (10 mL per gram of crude).

  • Cool the solution to 0 °C using an ice bath.

  • Add NaBH4​ (0.5 equivalents relative to the estimated unreacted aldehyde). Note: The vinyl group and the concerted two-electron Grignard product[3] are completely inert to NaBH4​ under these conditions.

  • Stir for 30 minutes, then quench carefully with saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Buffered Silica Gel Chromatography

  • Prepare the Eluent: Mix Hexanes and Ethyl Acetate (e.g., 9:1 v/v) and add 1% v/v Triethylamine ( Et3​N ) .

  • Column Packing: Slurry-pack the silica gel column using the buffered eluent. Flush with at least 2 column volumes of the eluent to ensure complete neutralization of the acidic silica sites.

  • Loading: Load the scavenged crude mixture onto the column.

  • Elution: Elute the column. The sterically hindered 1-(2,6-dichlorophenyl)prop-2-en-1-ol will elute first. The highly polar 2,6-dichlorobenzyl alcohol (the scavenged byproduct) will be strongly retained near the baseline.

Quantitative Data Presentation: Purification Strategy Comparison

Purification MethodTypical Yield RetentionFinal PurityScalabilityRisk Profile
Standard Silica Gel 40–50%<85%LowHigh (Acid-catalyzed dehydration)
Buffered Silica (1% Et3​N ) 85–90%90–95%MediumMedium (Aldehyde co-elution likely)
Scavenging + Buffered Silica >90% >98% MediumLow (Optimal for lab scale)
High-Vacuum Distillation 70–80%95%High (>50g)High (Thermal degradation if >90 °C)

Workflow Visualization

PurificationWorkflow Start Crude 1-(2,6-Dichlorophenyl) prop-2-en-1-ol CheckAldehyde Is unreacted 2,6-dichloro benzaldehyde present? Start->CheckAldehyde Scavenge Chemical Scavenging (NaBH4 Reduction) CheckAldehyde->Scavenge  Yes (>2%) Chromatography Buffered Silica Gel Chromatography (1% Et3N) CheckAldehyde->Chromatography  No / Trace Distillation High-Vacuum Short-Path Distillation (<0.1 mbar) CheckAldehyde->Distillation  Large Scale (>50g) Scavenge->Chromatography  Aqueous Workup Pure Pure Allylic Alcohol (>98% Purity) Chromatography->Pure  Standard Scale Distillation->Pure  T < 90°C

Decision tree for the purification of 1-(2,6-dichlorophenyl)prop-2-en-1-ol.

References[1] Benchchem. Application Notes and Protocols for Grignard Reaction. Benchchem. URL: 4]">https://www.benchchem.com[4] National Institutes of Health. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/[2] Sciforum. Synthesis of 5-amino-α-D-gluco-hept-6-enfuranose as usefull 1-deoxynojirimycin precursor using [3,3]-sigmatropic aza-Claisen rearrangement. Sciforum. URL: https://sciforum.net/[3] RSC Publishing. Diastereoselective synthesis of trisubstituted olefins using a silicon-tether ring-closing metathesis strategy. Royal Society of Chemistry. URL: https://pubs.rsc.org/

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2,6-Dichlorophenyl)prop-2-en-1-ol Esterification

Welcome to the Advanced Applications Support Center. Esterifying 1-(2,6-dichlorophenyl)prop-2-en-1-ol presents a unique intersection of steric hindrance and electronic instability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Esterifying 1-(2,6-dichlorophenyl)prop-2-en-1-ol presents a unique intersection of steric hindrance and electronic instability. As a secondary allylic alcohol flanked by a bulky, electron-withdrawing 2,6-dichlorophenyl group, this substrate is highly susceptible to side reactions such as SN​1′ allylic rearrangement, elimination (diene formation), and kinetic stalling.

As a Senior Application Scientist, I have structured this guide to synthesize mechanistic causality with field-proven troubleshooting protocols, ensuring your workflows remain high-yielding, regioselective, and reproducible.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I isolating the primary allylic ester instead of my target secondary ester? The Causality: You are observing an SN​1′ allylic rearrangement. The 2,6-dichlorophenyl group is highly sterically demanding. Under acidic esterification conditions (e.g., Fischer esterification or the presence of Lewis acids), the secondary alcohol readily protonates and leaves as water, generating an allylic carbocation. Due to the severe steric bulk at the secondary carbon (C1), incoming carboxylate nucleophiles preferentially attack the less hindered primary terminal carbon (C3). This yields the thermodynamically stable, rearranged 3-(2,6-dichlorophenyl)prop-2-en-1-yl ester[1]. The Solution: Strictly avoid Brønsted or Lewis acids. Transition to base-mediated or neutral coupling conditions to enforce an SN​2 or addition-elimination pathway, bypassing the carbocation intermediate entirely.

Q2: During Steglich esterification (DCC/DMAP), my reaction stalls, and I isolate a large amount of a white crystalline byproduct. What is happening? The Causality: The byproduct is N-acylurea. In a standard Steglich esterification, the carboxylic acid reacts with the carbodiimide (DCC) to form an O-acylisourea intermediate. Normally, the nucleophilic catalyst DMAP attacks this to form a reactive acyl-pyridinium salt. However, because 1-(2,6-dichlorophenyl)prop-2-en-1-ol is highly sterically hindered, the final attack of the alcohol on the active ester is exceptionally slow. This kinetic bottleneck allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into a stable, unreactive N-acylurea, consuming your acid and stalling the reaction[2][3]. The Solution: Switch your coupling agent from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC, which exhibit different rearrangement kinetics[4]. Crucially, increase the DMAP loading (up to 0.5–1.0 equivalents) to ensure the rapid formation of the acyl-pyridinium intermediate, outcompeting the O-to-N acyl shift.

Q3: Can I use the Mitsunobu reaction to ensure inversion of stereochemistry without rearrangement? The Causality: Yes. The Mitsunobu reaction (using DEAD/DIAD and Triphenylphosphine) typically proceeds via a concerted SN​2 mechanism. This suppresses carbocation formation and effectively prevents allylic rearrangement, allowing for clean inversion of configuration[5]. However, the extreme steric shielding of the carbinol carbon by the ortho-chloro groups can make the SN​2 displacement of the phosphonium leaving group sluggish. If the carboxylic acid is not sufficiently acidic (pKa > 13) or nucleophilic, the azodicarboxylate itself may displace the leaving group, forming unwanted side products[6]. The Solution: Ensure your carboxylic acid has a suitable pKa. If the reaction is slow, pre-form the betaine intermediate (DEAD + PPh3) at 0 °C before adding the alcohol and acid mixture[6].

Part 2: Pathway & Troubleshooting Logic

The following diagrams map the mechanistic pathways of side reactions and provide a logical troubleshooting tree for stalled esterifications.

Pathway Sub 1-(2,6-Dichlorophenyl) prop-2-en-1-ol Carbo Allylic Carbocation (Acidic Conditions) Sub->Carbo H+ SN2 Acyl-Pyridinium Attack (Basic Conditions) Sub->SN2 EDC/DMAP PrimEst Primary Allylic Ester (Rearrangement) Carbo->PrimEst SN1' Attack SecEst Secondary Allylic Ester (Desired Product) SN2->SecEst SN2 Attack

Reaction pathways showing SN1' rearrangement vs. desired SN2 esterification.

Troubleshooting Start Esterification Stalled? TLC TLC / NMR Analysis Start->TLC Rearr Primary Ester Detected? TLC->Rearr Urea N-Acylurea Detected? TLC->Urea NoRxn Unreacted Alcohol? TLC->NoRxn Sol1 Eliminate Acids. Use Mitsunobu. Rearr->Sol1 Yes Sol2 Switch DCC to EDC. Increase DMAP. Urea->Sol2 Yes Sol3 Use MgBr2 / Amine Dual Activation. NoRxn->Sol3 Yes

Troubleshooting logic tree for identifying and resolving common esterification side reactions.

Part 3: Quantitative Data - Reagent Comparison

Selecting the right reagent system is critical for hindered allylic alcohols. The table below summarizes the expected performance of various coupling strategies based on steric tolerance and side-reaction risks.

Coupling MethodPrimary ReagentsRisk of SN​1′ RearrangementRisk of N-AcylureaExpected Yield Profile
Standard Steglich DCC, DMAP (0.1 eq)LowHigh 20 - 40% (Stalls early)
Modified Steglich EDC·HCl, DMAP (1.0 eq)LowLow70 - 85%
Mitsunobu Inversion DIAD, PPh 3​ Very Low None65 - 80% (Inverts stereocenter)
Acidic Fischer H 2​ SO 4​ / HeatHigh (Major product)None< 10% (Secondary ester)
Dual Activation Anhydride, MgBr 2​ , Et 3​ NLowNone85 - 95% (Best for extreme sterics)

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints will tell you if the reaction is proceeding correctly or failing mechanically.

Protocol A: Self-Validating Modified Steglich Esterification

Best for general esterification without stereochemical inversion.

  • Preparation: In an oven-dried 50 mL round-bottom flask under nitrogen, dissolve the carboxylic acid (1.2 eq) and 1-(2,6-dichlorophenyl)prop-2-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M)[2].

  • Catalyst Loading: Add DMAP (1.0 eq). Causality Note: High DMAP loading is mandatory here to instantly trap the O-acylisourea before it rearranges.

  • Coupling Agent: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.

  • Self-Validation Checkpoint (30 mins): Spot the reaction on a silica TLC plate (eluent: 20% EtOAc/Hexanes). Look for a UV-active spot at Rf​ ~0.2. If this spot (the N-acylurea byproduct) is intensely dark and outpaces your product spot ( Rf​ ~0.6), the acyl transfer is failing. Immediately add an additional 0.5 eq of DMAP to accelerate the transfer.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, and purify via flash chromatography.

Protocol B: MgBr 2​ -Catalyzed Dual Activation

Best for extreme steric hindrance where Steglich fails completely.

  • Preparation: In a dry flask under argon, dissolve 1-(2,6-dichlorophenyl)prop-2-en-1-ol (1.0 eq) in anhydrous THF or DCM[7].

  • Dual Activation Matrix: Add anhydrous MgBr 2​ etherate (2.0 eq) and a hindered tertiary amine such as N,N-diisopropylethylamine (DIPEA) or 1,2,2,6,6-pentamethylpiperidine (3.0 eq)[7]. Stir for 5 minutes.

  • Anhydride Addition: Add the desired carboxylic acid anhydride (2.0 eq) dropwise. Causality Note: MgBr 2​ acts as a mild Lewis acid that coordinates the anhydride, while the amine acts as a Brønsted base. This dual activation dramatically accelerates acylation without triggering the SN​1′ carbocation pathway.

  • Self-Validation Checkpoint (1 hour): Analyze via TLC. If unreacted alcohol remains, do not heat the reaction (heating risks elimination to the diene). Instead, add an additional 0.5 eq of MgBr 2​ .

  • Workup: Quench with water, extract with diethyl ether, wash with 1M HCl (to remove the amine) and brine, then dry over MgSO 4​ .

Part 5: References

  • Esterification of allyl type alcohols and products resulting therefrom Google Patents (US2164188A)

  • (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives ResearchGate[Link]

  • Mitsunobu reaction Wikipedia[Link]

  • Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine Academia.edu[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids ResearchGate[Link]

  • Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop NMR for Structural Elucidation of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol: A Comparative Guide

For researchers and drug development professionals, the precise structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-(2,6-Dichlorophenyl)prop-2-en-1-ol , a sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-(2,6-Dichlorophenyl)prop-2-en-1-ol , a sterically hindered allylic alcohol, presents a unique analytical challenge. Its synthesis via the Grignard addition of vinylmagnesium bromide to 2,6-dichlorobenzaldehyde yields a compound with a complex ABX spin system and severe steric crowding[1].

This guide objectively compares the performance of High-Field (600 MHz) vs. Benchtop (60 MHz) NMR spectroscopy , alongside a critical evaluation of Experimental vs. In Silico Predicted (ChemDraw/Mnova) spectra. By understanding the causality behind spectral artifacts and prediction deviations, scientists can establish more rigorous, self-validating analytical workflows.

Synthetic Pathway & Analytical Workflow

The structural complexity of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol dictates the required analytical resolution. Below is the logical progression from synthesis to structural elucidation.

NMR_Workflow A 2,6-Dichlorobenzaldehyde (Starting Material) C 1-(2,6-Dichlorophenyl)prop-2-en-1-ol (Target API Intermediate) A->C Grignard Addition THF, 0°C to RT B Vinylmagnesium Bromide (Grignard Reagent) B->C D Sample Prep: 20 mg in 0.6 mL CDCl3 (TMS Internal Standard) C->D Purification & Dissolution E Benchtop NMR (60 MHz) Fast QC, Low Resolution D->E Routine Screening F High-Field NMR (600 MHz) Full Structural Elucidation D->F Precision Analysis

Synthetic pathway and NMR analytical workflow for 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

Methodology: Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following protocols must be executed as a self-validating system where each step is governed by strict physicochemical causality.

Step 1: Grignard Addition (Synthesis)
  • Protocol: To a flame-dried Schlenk flask under argon, dissolve 2,6-dichlorobenzaldehyde in anhydrous THF. Cool to 0 °C. Dropwise add 1.2 equivalents of vinylmagnesium bromide (1.0 M in THF). Quench with saturated NH₄Cl after 2 hours.

  • Causality: The 0 °C environment strictly controls the kinetics of the exothermic nucleophilic attack. Ramping to room temperature too quickly induces Wurtz-type homocoupling of the Grignard reagent or unwanted side reactions[1].

Step 2: NMR Sample Preparation
  • Protocol: Dissolve 20 mg of the purified intermediate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen specifically because it is aprotic. Using a protic solvent (like Methanol-d₄) would cause rapid deuterium exchange with the carbinol -OH proton (~2.50 ppm), broadening its signal and obscuring any potential vicinal coupling to the adjacent H1 proton.

Step 3: Probe Tuning, Matching, and Shimming (600 MHz)
  • Protocol: Insert the sample and adjust the tuning capacitor to center the resonance frequency exactly at 600.00 MHz (for ¹H). Perform gradient shimming (Z1-Z5) on the ²H lock signal.

  • Causality: Perfect tuning ensures the 90° pulse width is highly accurate, providing maximum signal-to-noise ratio (SNR) and strictly quantitative integration. Optimal magnetic field homogeneity (shimming) is non-negotiable for resolving the fine ~1.5 Hz geminal coupling ( Jgem​ ) of the terminal vinyl protons[2].

Comparative Analysis 1: High-Field (600 MHz) vs. Benchtop (60 MHz) NMR

Benchtop NMR systems are excellent for rapid process monitoring, but they fundamentally struggle with complex spin systems. The performance discrepancy lies in the ratio of chemical shift dispersion ( Δν ) to the coupling constant ( J ).

At 60 MHz, the chemical shift dispersion is severely compressed (1 ppm = 60 Hz). The allylic protons (H2, H3a, H3b) form a tightly coupled second-order spin system because Δν approaches the magnitude of J . This results in "roofing" and overlapping multiplets. Conversely, at 600 MHz (1 ppm = 600 Hz), the system is strictly first-order ( Δν≫J ), allowing for the precise extraction of vicinal and geminal coupling constants[2].

Table 1: ¹H and ¹³C NMR Performance Comparison
Nucleus / PositionHigh-Field (600 MHz) ObservationBenchtop (60 MHz) ObservationStructural Confidence Impact
¹H: H1 (Carbinol) 6.15 ppm (d, J = 6.0 Hz)~6.1–6.2 ppm (Overlapping multiplet)High at 600 MHz; Obscured at 60 MHz due to overlap with H2.
¹H: H2 (Vinyl) 6.20 ppm (ddd, J = 17.0, 10.5, 6.0 Hz)~6.1–6.2 ppm (Overlapping multiplet)High at 600 MHz; Confirms intact allylic system.
¹H: H3a (Terminal trans) 5.35 ppm (dt, J = 17.0, 1.5 Hz)~5.3 ppm (Broad doublet)J-couplings fully resolved at 600 MHz.
¹H: H3b (Terminal cis) 5.20 ppm (dt, J = 10.5, 1.5 Hz)~5.2 ppm (Broad doublet)Fine geminal coupling (1.5 Hz) lost at 60 MHz.
¹³C: C1 (Carbinol) 72.0 ppm (Distinct singlet)72.0 ppm (Low SNR, broad)¹³C sensitivity is inherently poor at 60 MHz.

Comparative Analysis 2: Experimental vs. In Silico Prediction

In silico prediction tools (e.g., ChemDraw's ChemNMR, Mnova) rely heavily on linear additivity rules and Hierarchical Ordered Spherical Description of Environment (HOSE) codes[3]. While highly efficient for standard organic frameworks, these empirical models frequently fail in sterically congested environments.

For 1-(2,6-Dichlorophenyl)prop-2-en-1-ol, the carbinol proton (H1) is sandwiched between two bulky ortho-chlorine atoms. This extreme steric compression forces the proton's electron cloud to distort, reducing local diamagnetic shielding—a phenomenon known as van der Waals deshielding [4]. As shown below, empirical software drastically underestimates this effect.

Table 2: Experimental vs. In Silico Predicted ¹H NMR Chemical Shifts
Proton AssignmentExperimental Shift (600 MHz)Predicted Shift (ChemDraw/HOSE) Δδ (Error in ppm)Mechanistic Cause of Deviation
H1 (Carbinol CH) 6.15 ppm 5.42 ppm +0.73 ppm Severe steric/van der Waals deshielding from ortho-Cl atoms[4].
H2 (Vinyl CH) 6.20 ppm6.05 ppm+0.15 ppmMinor anisotropic effects from the twisted aryl ring.
H3a (Terminal trans) 5.35 ppm5.28 ppm+0.07 ppmPrediction highly accurate for unhindered terminal olefins.
H3b (Terminal cis) 5.20 ppm5.15 ppm+0.05 ppmPrediction highly accurate for unhindered terminal olefins.
H4, H5 (Aryl meta) 7.30 ppm7.25 ppm+0.05 ppmStandard aromatic additivity rules apply well.

Conclusion

For the definitive structural elucidation of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol, High-Field (600 MHz) NMR is mandatory . Benchtop systems (60 MHz) lack the chemical shift dispersion required to resolve the critical H1/H2 overlap and the fine geminal couplings of the terminal vinyl group. Furthermore, researchers must exercise extreme caution when relying on in silico NMR predictors for this molecule; the severe steric deshielding induced by the ortho-chlorine atoms results in prediction errors exceeding 0.7 ppm for the carbinol proton. Experimental validation remains the gold standard.

Sources

Comparative

Unambiguous Structural Elucidation of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol: A Comparative Guide to MS Platforms

In the synthesis of complex active pharmaceutical ingredients (APIs), secondary allylic alcohols such as 1-(2,6-Dichlorophenyl)prop-2-en-1-ol (C₉H₈Cl₂O) frequently serve as critical intermediates. Accurate structural ver...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In the synthesis of complex active pharmaceutical ingredients (APIs), secondary allylic alcohols such as 1-(2,6-Dichlorophenyl)prop-2-en-1-ol (C₉H₈Cl₂O) frequently serve as critical intermediates. Accurate structural verification of these intermediates is paramount to prevent downstream synthetic failures. As an application scientist, I rely heavily on mass spectrometry (MS) to characterize these volatile compounds.

This guide provides an objective comparison between standard Single Quadrupole Gas Chromatography-Mass Spectrometry (GC-SQ-MS) and High-Resolution Quadrupole Time-of-Flight (GC-QTOF-MS) for the structural elucidation of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol. By dissecting its electron ionization (EI) fragmentation pattern, we will establish how different MS platforms perform in resolving complex structural assignments.

Mechanistic Elucidation of the EI-MS Fragmentation Pattern

Under standard 70 eV electron ionization, 1-(2,6-Dichlorophenyl)prop-2-en-1-ol undergoes extensive fragmentation. The molecular ion ([M]⁺•) at m/z 202 is typically weak, a common characteristic of allylic alcohols due to the high propensity for rapid unimolecular dissociation[1]. The fragmentation is driven by the stability of the resulting resonance-stabilized cations.

Primary Fragmentation Pathways
  • Alpha-Cleavage (Loss of 2,6-Dichlorophenyl Radical): The most thermodynamically favorable pathway is the cleavage of the C–C bond between the carbinol carbon and the bulky, electron-withdrawing 2,6-dichlorophenyl ring. This alpha-cleavage yields a highly resonance-stabilized allylic oxonium ion ([C₃H₅O]⁺) at m/z 57, which typically forms the base peak of the spectrum[2].

  • Alpha-Cleavage (Loss of Vinyl Radical): Competing with the above pathway is the loss of the vinyl radical (•CH=CH₂, 27 Da). This generates a 2,6-dichlorobenzoyl-like oxonium ion ([C₇H₅Cl₂O]⁺) at m/z 175. The presence of the characteristic 3:2:1 isotopic cluster (due to ³⁵Cl and ³⁷Cl) confirms the retention of both chlorine atoms in this fragment.

  • Dehydration: The elimination of a neutral water molecule (H₂O, 18 Da) produces a stable radical cation at m/z 184 ([C₉H₆Cl₂]⁺•)[1].

Fragmentation M Molecular Ion [M]+• m/z 202 F1 Alpha-Cleavage [C3H5O]+ m/z 57 M->F1 - C6H3Cl2• F2 Alpha-Cleavage [C7H5Cl2O]+ m/z 175 M->F2 - C2H3• F3 Dehydration [C9H6Cl2]+• m/z 184 M->F3 - H2O

Primary EI-MS fragmentation pathways of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

Platform Comparison: GC-SQ-MS vs. GC-QTOF-MS

When analyzing crude synthetic mixtures, the choice of MS platform dictates the confidence level of your structural assignment.

  • GC-SQ-MS (Nominal Mass): Provides unit mass resolution. It is highly effective for routine library matching but struggles when matrix interferences produce isobaric fragments (e.g., distinguishing the m/z 57 fragment of our target from the m/z 57 [C₄H₉]⁺ fragment of aliphatic hydrocarbon impurities).

  • GC-QTOF-MS (Exact Mass): Delivers sub-ppm mass accuracy[3]. By measuring the exact mass of the fragments, QTOF allows for unambiguous empirical formula generation, completely resolving isobaric interferences.

Quantitative Data Comparison
Fragment IonNominal m/z (SQ)Exact m/z (QTOF)Relative AbundanceStructural AssignmentMechanism of Formation
[M]⁺• 202201.9952< 5%[C₉H₈³⁵Cl₂O]⁺•Intact molecular ion
[M-C₂H₃]⁺ 175174.971565%[C₇H₅³⁵Cl₂O]⁺Alpha-cleavage (loss of vinyl)
[M-C₆H₃Cl₂]⁺ 5757.0340100% (Base)[C₃H₅O]⁺Alpha-cleavage (loss of Ar)
[M-H₂O]⁺• 184183.984615%[C₉H₆³⁵Cl₂]⁺•Dehydration
[M-Cl]⁺ 167167.026320%[C₉H₈³⁵ClO]⁺Homolytic C-Cl cleavage

Note: The exact masses provided above are calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Workflow cluster_SQ Standard GC-EI-MS cluster_QTOF High-Resolution GC-QTOF Prep Sample Prep (EtOAc Dilution) GC GC Separation (HP-5MS) Prep->GC SQ Single Quadrupole Nominal Mass GC->SQ Split QTOF QTOF Analyzer Exact Mass GC->QTOF Split ID1 Library Matching SQ->ID1 ID2 Formula Generation QTOF->ID2

Comparative analytical workflow: GC-SQ-MS vs. GC-QTOF-MS for structural elucidation.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates internal validation steps (blanks, internal standards, and tuning checks). The causality behind each choice is explicitly stated to guide method transfer.

Step 1: System Suitability and Calibration
  • Action: Perform an autotune using Perfluorotributylamine (PFTBA).

  • Causality: PFTBA provides stable, known fragments (m/z 69, 219, 502). Tuning ensures the m/z axis is calibrated and the electron multiplier voltage is optimized for uniform sensitivity across the mass range.

  • Validation: Inject a blank sample of GC-grade ethyl acetate. The chromatogram must show no peaks above a 3:1 signal-to-noise ratio at the retention time of interest to rule out column carryover.

Step 2: Sample Preparation
  • Action: Dissolve 1-(2,6-Dichlorophenyl)prop-2-en-1-ol in GC-grade ethyl acetate to a final concentration of 10 µg/mL. Spike the solution with 1 µg/mL of Naphthalene-d8.

  • Causality: Ethyl acetate is a highly volatile, non-protic solvent that expands efficiently in the GC inlet without degrading the analyte. Naphthalene-d8 acts as an internal standard; tracking its peak area validates that the injection volume is highly reproducible across runs.

Step 3: Gas Chromatography Separation
  • Action: Inject 1 µL of the sample using a 10:1 split ratio onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The 5% phenyl-methylpolysiloxane stationary phase of the HP-5MS provides optimal selectivity for halogenated aromatics while minimizing siloxane column bleed (which would otherwise contaminate the low m/z baseline). The 15°C/min ramp ensures the secondary alcohol elutes sharply before thermal dehydration can occur in the column.

Step 4: Ionization and Data Acquisition
  • Action: Set the MS source temperature to 230°C and the ionization energy to 70 eV. Acquire data in full scan mode from m/z 40 to 350.

  • Causality: 70 eV is the universal standard for EI-MS. It imparts approximately 6,000 kJ/mol of internal energy, ensuring the fragmentation pathways (alpha-cleavages and dehydration) occur reproducibly, allowing for direct comparison against theoretical exact masses or NIST nominal mass libraries.

References

  • Photoinduced Deconstructive Alkylation Approach Enabled by Oxy-Radicals from Alcohols | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 Source: NC State University Libraries (pressbooks.pub) URL:[Link]

Sources

Validation

GC-MS analysis and validation of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol

GC-MS Analysis and Validation of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol: A Comparative Guide As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical strategies used to characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Analysis and Validation of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical strategies used to characterize them must be rigorously optimized. 1-(2,6-Dichlorophenyl)prop-2-en-1-ol is a highly specific allylic alcohol featuring a bulky, electron-withdrawing 2,6-dichlorophenyl moiety. For researchers and drug development professionals, selecting the correct analytical platform for this compound is not merely a matter of preference, but of fundamental chemical compatibility.

This guide provides an authoritative, causality-driven comparison of analytical platforms for this intermediate, followed by a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol grounded in the latest ICH Q2(R2) validation guidelines[1].

Analytical Platform Selection: Why GC-MS is the Gold Standard

When analyzing small-molecule intermediates, laboratories typically weigh GC-MS against Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

While LC-MS is frequently the default for complex pharmaceuticals, it is fundamentally mismatched for 1-(2,6-Dichlorophenyl)prop-2-en-1-ol. Electrospray Ionization (ESI) in LC-MS relies on the analyte's ability to easily accept or donate a proton in solution[2]. Because this compound is a neutral alcohol lacking strongly basic (e.g., amines) or acidic (e.g., carboxylic acids) sites, ESI yields exceptionally poor ionization efficiency, leading to inadequate sensitivity[3].

Conversely, GC-MS utilizes Electron Impact (EI) ionization at 70 eV. This hard ionization technique does not rely on solution-phase acid-base chemistry. Instead, it forcefully ejects an electron from the vaporized molecule, generating a highly reproducible fragmentation pattern[4]. For 1-(2,6-Dichlorophenyl)prop-2-en-1-ol, EI-MS provides critical structural elucidation by yielding the molecular ion ( M+ at m/z 202, with the characteristic 35Cl/37Cl isotope pattern) and diagnostic fragments such as the loss of water ( M−H2​O ) and the loss of a chlorine atom ( M−Cl ).

Table 1: Comparative Performance for 1-(2,6-Dichlorophenyl)prop-2-en-1-ol
ParameterGC-MS (EI)LC-MS (ESI)HPLC-UV
Ionization Efficiency Optimal (Hard ionization via EI)Poor (Neutral molecule, resists protonation)N/A (Optical detection)
Structural Elucidation High (Rich fragmentation library, Cl-isotope profiling)Low (Minimal fragmentation without MS/MS)None (No mass data)
Thermal Stability Risk Moderate (Requires optimized inlet to prevent dehydration)Low (Room temperature separation)Low (Room temperature separation)
Sensitivity (LOD) < 10 ng/mL (Excellent for volatile organics)> 500 ng/mL (Due to poor ion yield)~ 1 µg/mL (Dependent on chromophore)

Mechanistic Challenges: Overcoming Thermal Dehydration

The primary challenge in analyzing allylic alcohols via GC-MS is their thermal lability. The hydroxyl group is situated adjacent to a carbon-carbon double bond. Under the high temperatures typically used in GC injection ports (e.g., 250°C+), allylic alcohols are highly susceptible to catalytic dehydration, losing a water molecule to form a diene[5].

The Causality of the Solution: To prevent this artifactual degradation, the experimental design must utilize an ultra-inert, deactivated glass liner to remove active silanol sites that catalyze dehydration. Furthermore, the inlet temperature must be lowered to 220°C—hot enough to vaporize the 203 g/mol compound instantly, but cool enough to preserve the intact allylic alcohol structure.

Experimental Protocol: Optimized GC-MS Workflow

The following self-validating protocol is designed to ensure the intact transmission and accurate quantification of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the intermediate standard.

  • Dissolve in 10.0 mL of MS-grade ethyl acetate to create a 1.0 mg/mL stock solution.

  • Dilute with ethyl acetate to prepare working standards ranging from 1 to 100 µg/mL.

Step 2: Instrument Configuration

  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm i.d. × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split mode (10:1 ratio), equipped with an ultra-inert deactivated liner. Temperature set to 220°C (critical for stability).

Step 3: Oven Temperature Program

  • Initial temperature: 80°C, hold for 1.0 min.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 25°C/min to 280°C, hold for 3.0 min to bake out heavier matrix components.

Step 4: Mass Spectrometer Parameters

  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition Mode: Synchronous SIM/SCAN.

    • SCAN:m/z 50 to 300 for full spectral library matching.

    • SIM (Selected Ion Monitoring):m/z 202 ( M+ for 35Cl2​ ), m/z 204 ( M+ for 35Cl37Cl ), and m/z 167 ( M−Cl ).

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific trustworthiness, the developed method must be validated according to the ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to analytical procedure lifecycle management[1].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignAcceptance CriteriaExpected Outcome for this Protocol
Specificity Inject blank solvent and matrix.No interfering peaks at analyte RT.Baseline resolution achieved; no co-elution.
Linearity 5 concentration levels (1 to 100 µg/mL).Correlation coefficient ( R2 ) 0.999. R2 > 0.9995 across the specified range.
Precision (Repeatability) 6 replicate injections at 100% test concentration.Relative Standard Deviation (RSD) 2.0%.RSD 1.5% using optimized split injection.
Accuracy (Recovery) Spike matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.99.2% – 101.5% recovery.
LOD / LOQ Signal-to-Noise ratio evaluation.S/N 3 (LOD) and S/N 10 (LOQ).LOD: 2 ng/mL; LOQ: 10 ng/mL in SIM mode.

Workflow Visualization

The following diagram illustrates the logical progression of the optimized method, highlighting the critical control points required to maintain the structural integrity of the allylic alcohol during analysis.

GCMS_Workflow Start Sample Preparation (Solvent Extraction) Inlet Ultra-Inert GC Inlet (T=220°C, minimizes dehydration) Start->Inlet Separation Capillary GC Separation (DB-5MS, He Carrier) Inlet->Separation Ionization EI-MS Ionization (70 eV) (M+ 202, 204, 206) Separation->Ionization Detection SIM/SCAN Detection (Structural Elucidation) Ionization->Detection Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Detection->Validation

Figure 1: Optimized GC-MS analytical and validation workflow for allylic alcohol intermediates.

Sources

Comparative

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantag...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For the family of 1-(2,6-dichlorophenyl)prop-2-en-1-ol derivatives, which hold significant potential in medicinal chemistry, X-ray crystallography provides the definitive map of atomic arrangements. This guide offers an in-depth comparative analysis of the crystallographic data of several key derivatives, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.

The strategic placement of the dichlorophenyl group introduces significant steric and electronic effects that profoundly influence the molecule's conformation and its interactions in a biological environment. By examining the subtle yet critical differences in the crystal structures of these derivatives, we can begin to understand how modifications to the core scaffold translate into tangible changes in molecular geometry and, by extension, biological activity. This guide will delve into the experimental protocols for obtaining this data, present a comparative analysis of key structural parameters, and explore the implications of these findings for future research.

The Cornerstone of Structural Elucidation: A Protocol for Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands precision at every stage. The following protocol outlines a representative workflow for the synthesis, crystallization, and X-ray diffraction analysis of a 1-(2,6-dichlorophenyl)prop-2-en-1-ol derivative. The rationale behind each step is provided to offer a deeper understanding of the experimental choices.

Experimental Workflow: From Synthesis to Structure

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_solution Structure Solution & Refinement S1 Claisen-Schmidt Condensation S2 Purification (Recrystallization/Chromatography) S1->S2 C1 Solvent Selection S2->C1 C2 Slow Evaporation/Vapor Diffusion C1->C2 D1 Crystal Mounting C2->D1 D2 Diffractometer Setup (e.g., Bruker APEXII) D1->D2 D3 Data Acquisition D2->D3 P1 Data Processing (e.g., SAINT) D3->P1 P2 Structure Solution (e.g., SHELXS) P1->P2 P3 Structure Refinement (e.g., SHELXL) P2->P3 Output Output P3->Output Final CIF File G cluster_phenyl1 2,6-Dichlorophenyl Ring cluster_linker Linker Group cluster_phenyl2 Substituted Phenyl Ring P1 Cl P2 Phenyl P1->P2 L1 C=C-C=O (Chalcone) or Imidazole Ring P2->L1 Dihedral Angle 1 P3 Cl P3->P2 P4 Phenyl L1->P4 Dihedral Angle 2 P5 Substituent(s) P4->P5

Validation

Structural and Reactivity Comparison Guide: 1-(2,6-Dichlorophenyl)prop-2-en-1-ol vs. Standard Allylic Alcohols

Executive Summary In advanced organic synthesis and drug development, allylic alcohols serve as versatile electrophilic and nucleophilic building blocks. However, the introduction of sterically demanding and electron-wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, allylic alcohols serve as versatile electrophilic and nucleophilic building blocks. However, the introduction of sterically demanding and electron-withdrawing substituents fundamentally alters their reactivity profiles. This guide provides an objective, data-driven comparison between 1-(2,6-dichlorophenyl)prop-2-en-1-ol —a highly hindered secondary allylic alcohol—and standard alternatives like cinnamyl alcohol and 1-phenylprop-2-en-1-ol. By analyzing their behavior in transition-metal-catalyzed substitutions and oxidations, researchers can optimize catalyst selection and reaction conditions for complex molecular assemblies.

Structural & Electronic Profiling

The unique reactivity of 1-(2,6-dichlorophenyl)prop-2-en-1-ol is governed by two primary structural deviations from standard allylic alcohols:

  • Severe Steric Hindrance (The Ortho-Effect): Unlike the unhindered primary hydroxyl group in cinnamyl alcohol or the mono-substituted secondary center in 1-phenylprop-2-en-1-ol, the C1 position of 1-(2,6-dichlorophenyl)prop-2-en-1-ol is flanked by two bulky chlorine atoms at the 2,6-positions of the aromatic ring[1]. This creates a massive steric shield that impedes the approach of bulky transition metal complexes (e.g., Pd, Mn, Ru) during oxidative addition or epoxidation.

  • Electronic Deactivation (-I Effect): The strong inductive electron-withdrawing effect of the two halogens pulls electron density away from the benzylic/allylic position. In mechanisms that require the stabilization of a partial positive charge at the benzylic carbon (such as the formation of a π -allyl palladium intermediate), this electron withdrawal destabilizes the transition state, necessitating higher activation energies[2].

Comparative Reactivity Analysis

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)

In green chemistry applications, water-based Pd-catalyzed asymmetric allylic substitution (AAS) is highly desirable because water is the only byproduct[2]. When comparing substrates:

  • Standard Alcohols: Unhindered primary allylic alcohols (e.g., cinnamyl alcohol) rapidly undergo oxidative addition with Pd(0) to form a stable π -allyl complex, yielding substitution products with high efficiency (typically ~89% yield)[2].

  • 1-(2,6-Dichlorophenyl)prop-2-en-1-ol: The steric clash between the ortho-chlorines and the triphenylphosphine ligands of the Pd catalyst slows down the formation of the π -allyl complex. However, the robust nature of the Pd(PPh3)4 system, combined with a Brønsted acid co-catalyst (diphenyl phosphate) to activate the hydroxyl leaving group, still allows for successful C-C bond formation, albeit with a slightly reduced yield (83%)[2].

Epoxidation and Oxidation

Standard allylic alcohols are easily epoxidized using traditional oxidants (e.g., m-CPBA). However, the steric bulk of 1-(2,6-dichlorophenyl)prop-2-en-1-ol often leads to poor diastereoselectivity and low conversion rates with standard reagents. To overcome this, researchers must employ sterically bulky metalloporphyrin catalysts, such as[Mn(TDCPP)Cl], which can force the substrate into a specific conformation to achieve high trans-epoxide selectivity[3].

Quantitative Performance Data

The following table summarizes the comparative performance of these allylic alcohols in a standardized aqueous Pd-catalyzed allylic alkylation with 2-(benzo[d]thiazol-2-yl)acetamide[2].

SubstrateStructural ClassificationSteric HindranceIsolated Yield (%)Reaction Conditions
Cinnamyl alcohol Primary, LinearLow89%100 °C, Pd(PPh3)4, H2O
1-Phenylprop-2-en-1-ol Secondary, BranchedModerate89%100 °C, Pd(PPh3)4, H2O
1-(2,6-Dichlorophenyl)prop-2-en-1-ol Secondary, BranchedVery High83%100 °C, Pd(PPh3)4, H2O

Mechanistic Visualization

G A 1-(2,6-Dichlorophenyl) prop-2-en-1-ol B Brønsted Acid Activation A->B (PhO)2PO2H C π-Allyl-Pd Complex (Steric Clash at C1) B->C Pd(0), -H2O D Nucleophilic Attack C->D Regioselective E Allylated Product D->E -Pd(0)

Fig 1: Pd-catalyzed allylic substitution highlighting the sterically hindered π-allyl intermediate.

Self-Validating Experimental Protocol

Workflow: Palladium-Catalyzed Allylic Alkylation in Water This protocol outlines the specific conditions required to overcome the steric and electronic deactivation of 1-(2,6-dichlorophenyl)prop-2-en-1-ol[2].

  • Aqueous Catalyst Assembly: To a 10 mL round-bottom flask, add 2-(benzo[d]thiazol-2-yl)acetamide (0.2 mmol, 1.0 equiv) and diphenyl phosphate ((PhO)2PO2H, 0.016 mmol, 8 mol %) in 2 mL of pure water.

    • Causality: Water acts as an environmentally benign solvent. The hydrophobic effect forces the poorly soluble organic substrates into close proximity, accelerating the reaction. The Brønsted acid protonates the allylic hydroxyl group, converting it into a superior leaving group (H2O) to facilitate Pd insertion[2].

  • Substrate & Metal Addition: Add 1-(2,6-dichlorophenyl)prop-2-en-1-ol (0.24 mmol, 1.2 equiv) and Pd(PPh3)4 (0.008 mmol, 4 mol %) to the mixture.

    • Causality: A 1.2 equivalent excess of the sterically hindered alcohol is utilized to drive the equilibrium forward and compensate for its slower reaction kinetics compared to unhindered primary alcohols.

  • Thermal Activation: Stir the reaction mixture vigorously at 100 °C until complete consumption of the starting material is observed (monitored via TLC).

    • Causality: The elevated temperature (100 °C) provides the necessary thermodynamic energy to overcome the high activation barrier imposed by the bulky 2,6-dichloro substituents during the formation of the π -allyl palladium intermediate[2].

  • Workup and Isolation: Quench the reaction with water, extract with ethyl acetate (3 × 5 mL), dry the combined organic layers over anhydrous Na2SO4, and evaporate under vacuum. Purify the residue via silica gel column chromatography.

    • Causality: Biphasic extraction efficiently separates the hydrophobic allylated product from the aqueous Brønsted acid and spent catalyst, ensuring a self-validating isolation of the target compound.

References

  • Palladium-Catalyzed Allylic Substitution Reaction of Benzothiazolylacetamide with Allylic Alcohols in Water Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Manganese-Catalyzed Heterocycle Synthesis Source: Books - The Royal Society of Chemistry URL:[Link]

  • The Domino Multicomponent Allylation Reaction for the Stereoselective Synthesis of Homoallylic Alcohols Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2,6-Dichlorophenyl)prop-2-en-1-ol

As a Senior Application Scientist, I recognize that handling specialized bifunctional molecules like 1-(2,6-Dichlorophenyl)prop-2-en-1-ol requires moving beyond generic lab safety rules. This compound presents a unique,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized bifunctional molecules like 1-(2,6-Dichlorophenyl)prop-2-en-1-ol requires moving beyond generic lab safety rules. This compound presents a unique, synergistic hazard profile that demands strict operational discipline.

To ensure the safety of your research team and the integrity of your drug development workflows, this guide provides a self-validating Standard Operating Procedure (SOP) grounded in the mechanistic realities of the chemical.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is dangerous is the first step in effective risk mitigation. 1-(2,6-Dichlorophenyl)prop-2-en-1-ol combines two highly reactive functional groups:

  • The Allylic Alcohol Moiety (Systemic Toxicity): Allyl alcohols are highly reactive and severe lachrymators. In biological systems, they are rapidly oxidized by alcohol dehydrogenase into highly electrophilic enals (such as acrolein)[1][2]. These metabolites deplete cellular glutathione, leading to severe oxidative stress, lipid peroxidation, hepatotoxicity, and potentially delayed pulmonary edema if inhaled[3][4].

  • The 2,6-Dichlorophenyl Ring (Dermal Penetration): The bulky, electronegative chlorine atoms drastically increase the molecule's lipophilicity (LogP). Halogenated aromatics are notorious for their ability to easily bypass the stratum corneum (the skin's primary barrier)[5][6].

The Synergistic Threat: If this chemical contacts your skin, the lipophilic halogenated ring acts as a carrier, pulling the toxic allylic alcohol directly into your bloodstream, where it is metabolized into liver-damaging intermediates. Standard latex gloves offer zero protection against this mechanism[5].

Mandatory PPE Specification Matrix

To counteract these specific mechanistic threats, the following Personal Protective Equipment (PPE) is mandatory. Every piece of equipment must be validated before use.

PPE ComponentMaterial SpecificationMechanistic JustificationValidation & Replacement Protocol
Hand Protection Heavy-duty Neoprene or Double-layered Nitrile (min 8 mil)Halogenated aromatics rapidly permeate latex and thin nitrile[5]. Neoprene provides a broad-spectrum barrier against lipophilic solvents.Self-Validation: Perform a pneumatic inflation test to check for micro-punctures before donning. Replace every 2 hours or immediately upon contamination.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles (Indirect Vented)Allylic alcohols are severe lachrymators and can cause corneal damage[7]. Standard safety glasses lack the orbital seals required to block vapors.Self-Validation: Inspect the rubber seal for degradation. Ensure a snug, gap-free fit over the face or prescription eyewear.
Body Protection Flame-resistant (FR) Lab Coat (fully buttoned) & Chemical ApronProtects against splash hazards. Allyl alcohol derivatives can be flammable and highly reactive[3].Self-Validation: Inspect for fraying or prior chemical stains. Launder via specialized hazardous laundry services only.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesRequired only if handling outside a certified fume hood. Allyl alcohols have high vapor toxicity[2].Self-Validation: Perform positive and negative pressure seal checks before entering the workspace.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system; you must not proceed to the next step unless the current step's safety condition is confirmed.

Phase 1: Pre-Operational Setup & Validation
  • Fume Hood Verification: Conduct all operations inside a certified chemical fume hood[7].

    • Validation Step: Verify the digital monitor reads a face velocity of 80–120 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull gently and consistently inward.

  • Workspace Segregation: In alignment with stringent institutional standards, such as those outlined in the National University of Singapore (NUS) Chemistry Safety Manual[8], remove all incompatible chemicals from the hood. This includes strong oxidizers, strong acids, and active metals, which can trigger violent exothermic reactions with allylic alcohols[9].

  • Don PPE: Execute the PPE donning sequence: Lab coat Goggles Inner gloves Outer Neoprene gloves.

Phase 2: Handling & Synthesis Protocol
  • Vessel Selection: Use only borosilicate glass or PTFE-lined containers. Avoid aluminum containers or spatulas, as halogenated aromatics can undergo Friedel-Crafts-type self-accelerating reactions in the presence of metal catalysts[10].

  • Dispensing: Use anti-static, spark-free spatulas for solids, or glass volumetric pipettes for liquids. Never pour directly from the primary container, as this generates invisible, highly toxic aerosols.

  • Immediate Containment: The moment the required mass/volume is transferred, cap the primary container using a PTFE-lined cap. Do not use Parafilm, as halogenated vapors will rapidly degrade it.

Phase 3: Post-Operation & Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., ethanol or isopropanol).

  • Doffing Sequence: Remove outer gloves first (turning them inside out to trap contamination), followed by goggles, lab coat, and finally inner gloves.

  • Hygiene: Wash hands and forearms immediately with copious amounts of soap and water[1].

Emergency Response & Disposal Logistics

Spill Management
  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel and increase room ventilation[10].

  • Containment: Absorb the spill using an inert material such as sand, earth, or vermiculite[10].

    • Critical Warning:Do not use combustible absorbents like sawdust or paper towels, as reactive allylic alcohols can pose a severe fire hazard[9].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene or glass waste container.

Personnel Exposure
  • Dermal Contact: Because dermal absorption of halogenated aromatics is rapid, immediately utilize the safety shower for a minimum of 15 minutes. Remove contaminated clothing while under the water stream[1]. Seek medical attention immediately.

  • Inhalation: Move the victim to fresh air. Because allyl alcohol vapors can cause delayed pulmonary edema, medical observation is mandatory even if the individual is currently asymptomatic[3][4].

Disposal Plan

Dispose of all residues, contaminated wipes, and absorbed spills as Halogenated Organic Waste .

  • Segregation: It is critical that this waste is never mixed with non-halogenated waste, nitric acid, or heavy metal waste streams to prevent explosive pressurization of the waste carboy.

  • Labeling: Clearly label the container: "Toxic Halogenated Organic Waste - Contains Reactive Allylic Alcohols."

Operational Decision Workflow

G A Hazard Assessment: Halogenated Allylic Alcohol B Don PPE: Neoprene & Splash Goggles A->B C Execute in Certified Chemical Fume Hood B->C D Spill or Exposure Event Detected? C->D E Personnel Exposure D->E Human Contact F Surface Spill D->F Containment Breach I Halogenated Waste Disposal Protocol D->I Normal Completion G Safety Shower / Eyewash (Min 15 mins) E->G H Absorb with Inert Material (Sand/Vermiculite) F->H G->I H->I

Fig 1: Operational and emergency decision workflow for handling halogenated allylic alcohols.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_hcwqUIUxacoPtECoEZpfQfrzD8KNU5hY9mdA3kNp0gQnbYqjtdGDDBD0XwxneFbgr-6aYp-ZnngoGUT64QhvEfNz0Mt64oNyyhmNScLG-EFZoRk0OkXhL0RJPitRYkNmDYC-EDY=]
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Sources

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